MMAF intermediate 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoyl]amino]-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-13(17(24-2)15-10-7-11-20-15)18(22)21-16(19(23)25-3)12-14-8-5-4-6-9-14;/h4-6,8-9,13,15-17,20H,7,10-12H2,1-3H3,(H,21,22);1H/t13-,15+,16+,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWSNCMBMHJAU-WOLLCHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of MMAF Intermediate 2 in Antibody-Drug Conjugate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MMAF and its Significance in ADCs
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that has carved a significant niche in the landscape of antibody-drug conjugate (ADC) research and development.[1][2] As a derivative of the natural sea hare product dolastatin 10, MMAF functions as a highly effective tubulin inhibitor.[3] By disrupting microtubule polymerization, it induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[4][5]
What distinguishes MMAF from its close analog, monomethyl auristatin E (MMAE), is the presence of a charged C-terminal phenylalanine residue.[3] This structural modification renders MMAF less permeable to cell membranes, a property that significantly reduces the "bystander effect" – the killing of adjacent, antigen-negative cells.[3][6] This characteristic can be advantageous in minimizing off-target toxicity, potentially leading to a wider therapeutic window for MMAF-based ADCs.[6] While the cytotoxicity of free MMAF is attenuated due to its poor cell permeability, its potent anti-cancer activity is effectively restored when delivered specifically to target cells via an ADC.[7] This targeted delivery is the cornerstone of ADC technology, which combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload like MMAF.
This technical guide delves into the core aspects of MMAF in ADC research, with a particular focus on the role of MMAF intermediate 2 in its synthesis. We will explore quantitative data on its efficacy, detailed experimental protocols, and the signaling pathways it modulates.
The Role of this compound in the Synthesis of MMAF
This compound (CAS No. 864238-20-0) is a crucial precursor in the chemical synthesis of the MMAF payload.[8] While the complete, detailed industrial synthesis protocols are often proprietary, information gleaned from patents and chemical suppliers indicates that this compound is a key building block in the step-wise assembly of the final pentapeptide-like structure of MMAF.
The synthesis of complex molecules like MMAF typically involves the sequential coupling of amino acid or peptide fragments. This compound represents one of these fragments, which is then further elaborated to yield the final active payload. The purity of this intermediate is critical, as impurities can carry through the synthesis and compromise the efficacy and safety of the final ADC.[9]
General Synthetic Approach
The synthesis of MMAF generally involves peptide coupling reactions, where a protected amino acid or peptide fragment with a free carboxylic acid is activated and then reacted with another fragment containing a free amine. Protecting groups are used to prevent unwanted side reactions and are subsequently removed.
-
Deprotection: A protecting group on either the N-terminus or C-terminus of this compound is removed to expose a reactive functional group (an amine or a carboxylic acid).
-
Coupling: The deprotected intermediate is then reacted with another protected peptide fragment in the presence of a coupling agent (e.g., HATU, HOBt) to form a new peptide bond.
-
Purification: The resulting product is purified, often using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.
-
Final Deprotection: Any remaining protecting groups on the fully assembled peptide are removed to yield the final MMAF molecule.
The following diagram illustrates a generalized logical workflow for the synthesis of a peptide-based drug like MMAF, highlighting the integration of an intermediate.
Quantitative Data on MMAF-based ADCs
The efficacy of MMAF-based ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, comparing the in vitro cytotoxicity and in vivo efficacy of MMAF-ADCs with other payloads.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Payloads
| Compound | Cell Line | IC50 (nM) | Reference |
| Free MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | 119 | [10] |
| H3396 (Breast Carcinoma) | 105 | [10] | |
| 786-O (Renal Cell Carcinoma) | 257 | [10] | |
| Caki-1 (Renal Cell Carcinoma) | 200 | [10] | |
| Free MMAE | Various Lymphoma Cells | ~200-fold less potent than dolastatin 10 | [9] |
| MMAF-ADC | Tn-positive Jurkat cells | Dose-dependent cytotoxicity | [10] |
| MMAE-ADC | J1MT-1 (HER2+, MDR1+) | 1.023 | [11] |
| MMAF-ADC | J1MT-1 (HER2+, MDR1+) | 0.213 | [11] |
| Dual MMAE/F ADC (2+4) | JIMT-1(MDR1+) | 0.017 | [11] |
| MMAF single-drug ADC (DAR 4) | JIMT-1(MDR1+) | 0.012 | [11] |
Table 2: Comparative In Vivo Performance of ADC Payloads
| ADC Construct | Tumor Model | Key Findings | Reference |
| mc-MMAF (B608802) ADC | HER2-targeting affibody conjugate | Higher potency and lower liver uptake compared to mc-DM1 conjugate. | [1] |
| vc-PABC-DM1 ADC | General Xenograft Models | Potential for bystander killing, beneficial in heterogeneous tumors. | [1] |
| MMAE-ADC | Resistant Tumor Models | Ineffective (IC50 > 2000 ng/mL) | [11] |
| MMAF-ADC | Resistant Tumor Models | Comparable potency to dual-drug ADC (IC50 0.8 ng/mL) | [11] |
| Dual MMAE/F ADC | Resistant Tumor Models | Comparable potency to MMAF-ADC (IC50 0.7 ng/mL) | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, conjugation, and evaluation of MMAF-based ADCs. The following sections provide an overview of key methodologies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of an MMAF-based ADC using a tetrazolium reduction (MTT) assay.[][13]
-
Cell Seeding: Target cancer cells (both antigen-positive and antigen-negative as a control) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC, an isotype control ADC, and free MMAF in cell culture medium. The final concentrations should typically range from picomolar to micromolar. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours. The longer incubation time is often necessary for tubulin inhibitors like MMAF to exert their full cytotoxic effect, which is dependent on cell cycle progression.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an MMAF-based ADC in a subcutaneous xenograft model.[1]
-
Cell Line and Animal Model: Select a suitable cancer cell line that expresses the target antigen of the ADC's monoclonal antibody. Female athymic nude or SCID mice (6-8 weeks old) are commonly used.
-
Tumor Implantation: Subcutaneously inject approximately 5-10 million tumor cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
ADC Administration: Administer the MMAF-ADC, an isotype control ADC, vehicle control, and potentially a positive control (e.g., a standard-of-care chemotherapy) to the respective groups. The route of administration is typically intravenous (tail vein injection), and the dosing schedule can vary (e.g., once weekly for 3-4 weeks).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or payload concentration measurement.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the anti-tumor activity between the different treatment groups.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[4][5] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.
Upon binding to its target antigen on the surface of a cancer cell, the MMAF-ADC is internalized through receptor-mediated endocytosis.[8] It is then trafficked to the lysosome, where the linker connecting the MMAF to the antibody is cleaved, releasing the active payload into the cytoplasm. The released MMAF then binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton has profound effects on the cell, leading to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the apoptotic machinery, resulting in programmed cell death.
Conclusion
This compound is an essential building block in the synthesis of the potent anti-cancer payload, MMAF. The resulting MMAF-based ADCs have demonstrated significant promise in preclinical and clinical research, offering a targeted therapeutic approach with a potentially favorable safety profile due to the reduced bystander effect of MMAF. The careful selection of the cytotoxic payload is a critical decision in ADC design, and MMAF provides a valuable option for researchers developing the next generation of targeted cancer therapies. This guide has provided a comprehensive overview of the role of MMAF and its synthetic precursor, this compound, in ADC research, offering valuable insights for professionals in the field. Further research into novel linker technologies and combination therapies will continue to expand the therapeutic potential of MMAF-based ADCs.
References
- 1. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 2. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US7964566B2 - Monomethylvaline compounds capable of conjugation to ligands - Google Patents [patents.google.com]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of MMAF Intermediate 2 and its Conversion to Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic pathway for Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The focus of this document is the synthesis of a key dipeptide fragment, MMAF intermediate 2, and its subsequent elaboration to the final MMAF molecule. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the field of oncology and medicinal chemistry.
Overview of the Synthetic Strategy
The synthesis of MMAF is a multi-step process that relies on the principles of peptide chemistry. The overall strategy involves the convergent synthesis of peptide fragments, which are then coupled and further modified to yield the final product. A key disconnection in the retrosynthesis of MMAF leads to the identification of "this compound," a dipeptide methyl ester, as a crucial building block.
The synthesis of this compound is achieved through the coupling of two specifically protected amino acid derivatives: N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid and L-phenylalanine methyl ester. The subsequent conversion of this intermediate to MMAF involves the removal of the Boc protecting group, followed by coupling with the remaining portion of the MMAF molecule.
Synthesis of this compound
This compound, identified by its CAS number 864238-20-0, is chemically known as Methyl (2S)-2-[[(2R,3R)-3-methoxy-2-methyl-1-oxopropyl]amino]-3-phenylpropanoate. Its synthesis involves two primary stages: the preparation of the protected amino acid precursors and their subsequent coupling.
Preparation of Precursors
2.1.1. Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
L-phenylalanine methyl ester hydrochloride serves as the C-terminal amino acid component of this compound. It can be readily synthesized from L-phenylalanine.
Experimental Protocol:
-
Suspend L-phenylalanine (1 equivalent) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be recrystallized from a mixture of ethyl acetate (B1210297) and ethanol (B145695) (e.g., 95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.
| Reactant/Reagent | Molar Ratio | Notes |
| L-Phenylalanine | 1.0 | |
| Methanol | - | Solvent |
| Thionyl Chloride | 1.2 | Added dropwise at 0 °C |
Table 1: Reagents for the synthesis of L-phenylalanine methyl ester hydrochloride.
2.1.2. Synthesis of N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid
This chiral carboxylic acid is a key component of the MMAF backbone. While commercially available from specialized suppliers, a synthetic route can also be employed. The synthesis often starts from a chiral precursor to establish the desired stereochemistry. A plausible synthetic approach involves the stereoselective methylation and methoxylation of a suitable propanoic acid derivative, followed by the introduction of the Boc protecting group. Due to the complexity of this synthesis, for many applications, sourcing this reagent commercially is the more practical approach.
Peptide Coupling to form this compound
The formation of the amide bond between the two precursors is a critical step. High-efficiency coupling reagents are employed to ensure a high yield and minimize racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a commonly used and effective coupling reagent for this transformation.
Experimental Protocol:
-
Dissolve N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF and neutralize with DIPEA (1.1 equivalents).
-
Add the neutralized L-phenylalanine methyl ester solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
| Reactant/Reagent | Molar Ratio | Role |
| N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid | 1.0 | N-terminal fragment |
| L-Phenylalanine methyl ester hydrochloride | 1.0 | C-terminal fragment |
| HATU | 1.1 | Coupling reagent |
| DIPEA | 4.1 | Base |
| DMF | - | Solvent |
Table 2: Reagents for the synthesis of this compound.
Conversion of this compound to MMAF
The conversion of this compound to the final MMAF product involves two key steps: the deprotection of the N-terminal Boc group and the subsequent coupling with the remaining portion of the MMAF molecule.
N-Boc Deprotection of this compound
The acid-labile Boc group is typically removed using trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM).
Experimental Protocol:
-
Dissolve this compound in dichloromethane.
-
Add a solution of 20-50% trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) or dichloromethane several times to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected dipeptide is often used in the next step without further purification.
| Reagent | Concentration | Solvent | Reaction Time |
| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours |
Table 3: Conditions for N-Boc deprotection.
Final Coupling to Yield MMAF
The deprotected dipeptide is then coupled with the remaining fragment of MMAF, which is a complex peptide sequence. This final coupling is also typically mediated by a peptide coupling reagent like HATU or COMU under basic conditions, similar to the formation of this compound. The specific structure of the coupling partner will depend on the overall synthetic strategy for the pentapeptide backbone of MMAF.
Conclusion
The synthesis of MMAF, a critical component of modern ADCs, is a challenging yet well-established process in medicinal chemistry. The successful synthesis hinges on the efficient construction of key intermediates like this compound. This guide provides a detailed framework for the synthesis of this dipeptide, including robust experimental protocols and quantitative data. By understanding and applying these methodologies, researchers can effectively produce MMAF and its derivatives for the development of next-generation targeted cancer therapies. It is imperative for researchers to adhere to all laboratory safety protocols when handling the potent cytotoxic compounds and reagents described herein.
An In-depth Technical Guide to the Mechanism of Action of Monomethyl Auristatin F (MMAF) from its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1][] As a highly toxic compound, MMAF is not suitable for use as a standalone chemotherapeutic agent.[3] Instead, it is highly effective as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[5] This guide provides a comprehensive technical overview of the mechanism of action of MMAF, starting from its delivery as part of an ADC to its ultimate induction of apoptosis in target cancer cells.
Overall Mechanism of Action of MMAF-ADCs
The therapeutic effect of an MMAF-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody (mAb) component of the ADC. This binding event initiates a cascade of cellular processes culminating in cell death.
Figure 1: Overall mechanism of action of an MMAF-ADC.
From Intermediates to Active Payload: Synthesis of MMAF
The synthesis of MMAF is a multi-step process involving the coupling of several amino acid and peptide fragments. Understanding the key intermediates is crucial for the development and manufacturing of MMAF-based ADCs. While a complete, detailed synthesis is beyond the scope of this guide, a simplified pathway highlighting the major intermediates is presented below. The synthesis generally involves the sequential coupling of protected amino acid units to form the pentapeptide backbone.
Figure 2: Simplified synthetic pathway of MMAF.
Quantitative Analysis of MMAF Cytotoxicity
The cytotoxic potency of MMAF is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the cell line's antigen expression level, proliferation rate, and other biological factors.
| Cell Line | Cancer Type | MMAF IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [4] |
| H3396 | Breast Carcinoma | 105 | [4] |
| 786-O | Renal Cell Carcinoma | 257 | [4] |
| Caki-1 | Renal Cell Carcinoma | 200 | [4] |
| SK-BR-3 | Breast Cancer | ~83 | [6] |
| Jurkat | T-cell Leukemia | ~450 | [6] |
Mechanism of Action at the Molecular Level
Inhibition of Tubulin Polymerization
Once released into the cytoplasm, MMAF exerts its cytotoxic effect by disrupting microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. MMAF binds to tubulin dimers, preventing their polymerization into microtubules.[4] This inhibition of microtubule assembly leads to the collapse of the mitotic spindle, a structure crucial for the proper segregation of chromosomes during mitosis.
G2/M Cell Cycle Arrest
The disruption of the mitotic spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. This activation leads to a prolonged arrest of the cell cycle in the G2/M phase. Unable to proceed through mitosis, the cell is ultimately directed towards apoptosis.
Induction of Apoptosis: The Final Execution
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a programmed cell death cascade. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The mitotic arrest signals lead to the activation of pro-apoptotic Bcl-2 proteins, which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm.
Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Figure 3: MMAF-induced apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MMAF.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of MMAF on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.[6]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
MMAF
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare a polymerization buffer by mixing GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Keep on ice.
-
Prepare serial dilutions of MMAF and control compounds in the polymerization buffer.
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of the 96-well plate.
-
Add the MMAF dilutions or control solutions to the respective wells. The final tubulin concentration should be around 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Figure 4: Workflow for tubulin polymerization assay.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an MMAF-ADC.[1]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMAF-ADC in complete medium.
-
Replace the medium in the wells with the ADC dilutions. Include untreated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with MMAF.[8][9][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with MMAF at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
Monomethyl Auristatin F, when delivered as a payload in an antibody-drug conjugate, is a highly effective antineoplastic agent. Its mechanism of action is multifaceted, beginning with targeted delivery and culminating in the induction of apoptosis through the inhibition of tubulin polymerization and subsequent cell cycle arrest. The in-depth understanding of its synthesis, molecular interactions, and cellular effects, as detailed in this guide, is paramount for the continued development and optimization of MMAF-based ADCs for cancer therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Microtubule Dynamics during Adhesion-Mediated Growth Cone Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
The Strategic Role of MMAF Intermediate 2 in the Synthesis of Potent Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that has become a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its synthesis is a complex multi-step process, with each intermediate playing a crucial role in achieving the final product's high purity and activity. This technical guide focuses on the pivotal role of MMAF intermediate 2, providing a detailed overview of its position in the MMAF synthesis pathway, its impact on the final ADC product, and comprehensive experimental protocols for the development and evaluation of MMAF-based ADCs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed methodologies, and visual workflows to support the advancement of next-generation cancer therapeutics.
Introduction to Monomethyl Auristatin F (MMAF) in ADCs
Antibody-drug conjugates are a transformative class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[2] The cytotoxic agent, or "payload," is a critical determinant of an ADC's efficacy and safety profile. MMAF is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[3] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[2]
Structurally, MMAF is a pentapeptide with several unique amino acids.[2] A key feature of MMAF is the presence of a charged C-terminal phenylalanine, which renders the molecule less permeable to cell membranes compared to its close analogue, Monomethyl Auristatin E (MMAE).[2] This property minimizes the "bystander effect"—the killing of adjacent antigen-negative cells—which can be advantageous in reducing off-target toxicity.[4] While less potent as a free drug, MMAF exhibits powerful and highly targeted antitumor activity when conjugated to a monoclonal antibody that directs it to cancer cells.[5]
The Role of this compound in MMAF Synthesis
The synthesis of a complex molecule like MMAF requires a precise and well-controlled process to ensure high yield and purity. The manufacturing process involves the sequential coupling of amino acid precursors. "this compound" is a key building block in this synthetic pathway.
Chemical Identity of this compound:
-
CAS Number: 864238-20-0[6]
While detailed proprietary synthesis routes are often not fully disclosed, based on the available information, this compound is a precursor that is integrated into the growing peptide chain of MMAF. The synthesis of MMAF can be achieved through methods like solid-phase peptide synthesis (SPPS).[] In this process, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin.
The general synthesis of MMAF involves the coupling of its constituent amino acid and peptide fragments. This compound represents one of these fragments, which is then coupled with other components to form the full-length pentapeptide structure of MMAF. The purity of this intermediate is critical, as any impurities can be carried through the subsequent steps, leading to a heterogeneous final product with potentially altered efficacy and toxicity.
Below is a diagram illustrating a plausible synthetic workflow for MMAF, highlighting the position of this compound.
Quantitative Analysis of MMAF-ADC Efficacy
The potency of MMAF-based ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize representative quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |
| 786-O | CD70 | 1F6-MMAF | 10 | [8] |
| Caki-1 | CD70 | 1F6-MMAF | 8 | [8] |
| L428 | CD70 | 1F6-MMAF | 123 | [8] |
| SK-BR-3 | HER2 | Trastuzumab-MMAF | 2.3 | [9] |
| MDA-MB-231 | HER2-negative | Trastuzumab-MMAF | No cytotoxicity | [9] |
Table 2: Physicochemical Properties of Auristatin Derivatives
| Compound | LogP (o/w) | Cell Permeability | Reference |
| MMAE | 2.2 | High | [10] |
| MMAF | 0.7 | Low | [10] |
Key Experimental Protocols in MMAF-ADC Development
This section provides detailed methodologies for the key experiments involved in the development and evaluation of MMAF-based ADCs.
Synthesis of MMAF from Intermediates
While the precise, industrial-scale synthesis protocols are proprietary, a general laboratory-scale synthesis can be performed using solid-phase peptide synthesis (SPPS).
Objective: To synthesize the full-length MMAF peptide from its constituent amino acid and peptide intermediates, including this compound.
Materials:
-
2-chlorotrityl resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/DCM)
-
HPLC system for purification
Protocol:
-
The C-terminal amino acid (Phenylalanine) is loaded onto the 2-chlorotrityl resin.
-
The Fmoc protecting group is removed from the resin-bound amino acid.
-
The next Fmoc-protected amino acid or peptide fragment (such as a dipeptide precursor or a more complex fragment like this compound) is activated with coupling reagents and added to the resin to react with the deprotected amino group of the preceding amino acid.
-
Steps 2 and 3 are repeated for each subsequent amino acid or intermediate until the full pentapeptide sequence of MMAF is assembled on the resin.
-
Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., 2% TFA in DCM).
-
The crude MMAF is then purified by reverse-phase HPLC to yield the final high-purity product.[]
Conjugation of MMAF to a Monoclonal Antibody
This protocol describes the conjugation of a pre-activated MMAF-linker construct (e.g., MC-VC-PAB-MMAF) to a monoclonal antibody via reduced interchain cysteine residues.
Objective: To covalently link MMAF to a monoclonal antibody to generate an ADC with a target drug-to-antibody ratio (DAR) of 4.
Materials:
-
Monoclonal antibody (1 mg) in PBS
-
Reaction buffer (PBS-based with EDTA, pH 7.0)
-
Reducing reagent (e.g., 10x TCEP or 2-MEA)
-
Conjugation reagent (e.g., 10x MC-Val-Cit-PAB-MMAF in DMSO)
-
Desalting columns
Protocol:
-
Antibody Preparation: The antibody is buffer-exchanged into the reaction buffer using a desalting column.
-
Antibody Reduction: The reducing reagent is added to the antibody solution to a final 1x concentration. The mixture is incubated at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: The excess reducing agent is removed by passing the reduced antibody through a desalting column pre-equilibrated with reaction buffer.
-
Conjugation: The conjugation reagent (MC-Val-Cit-PAB-MMAF) is added to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours with gentle mixing.
-
Purification: The reaction is stopped, and the resulting ADC is purified from unreacted MMAF-linker using a desalting column.[9][11]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.
Objective: To determine the average number of MMAF molecules conjugated to each antibody.
Protocol (UV-Vis Spectroscopy):
-
Measure the absorbance of the ADC sample at 280 nm (for protein) and at the maximum absorbance wavelength of the payload-linker.
-
The concentrations of the antibody and the conjugated drug are calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug at these wavelengths.
-
The DAR is calculated as the molar ratio of the drug to the antibody.[]
Protocol (Mass Spectrometry):
-
The ADC sample is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).
-
The deconvoluted mass spectrum shows peaks corresponding to the antibody with different numbers of conjugated drugs.
-
The weighted average DAR is calculated based on the relative abundance (peak area) of each species.[13][14]
In Vitro Cytotoxicity Assay
This assay determines the potency of the MMAF-ADC in killing cancer cells that express the target antigen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the MMAF-ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MMAF-ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.
-
Treatment: A serial dilution of the MMAF-ADC and control antibody is prepared and added to the cells.
-
Incubation: The plates are incubated for 72-96 hours to allow for the cytotoxic effects of the ADC to manifest.[15]
-
Viability Measurement: A cell viability reagent is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The cell viability is normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.[16]
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the antitumor activity of the MMAF-ADC in a living organism.
Objective: To assess the ability of the MMAF-ADC to inhibit tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
MMAF-ADC and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The MMAF-ADC is administered (e.g., intravenously or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[17][18]
Signaling Pathways and Developmental Workflows
Visualizing the complex biological and developmental processes involved in ADC therapy is crucial for a comprehensive understanding. The following diagrams illustrate the mechanism of action of an MMAF-ADC and the general workflow for its development.
Conclusion
The development of effective and safe MMAF-based ADCs is a complex process that relies on the precise control of each component, from the antibody down to the synthetic intermediates of the cytotoxic payload. This compound is a critical building block in the synthesis of MMAF, and its purity and proper integration into the final molecule are paramount for the quality and performance of the resulting ADC. By understanding the role of this intermediate and employing robust experimental protocols for synthesis, conjugation, and evaluation, researchers can advance the development of highly targeted and potent cancer therapies. This guide provides a foundational resource to support these efforts, consolidating key data, methodologies, and workflows to aid scientists in this promising field.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bicellscientific.com [bicellscientific.com]
- 13. hpst.cz [hpst.cz]
- 14. sciex.com [sciex.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Solubility of MMAF Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of MMAF intermediate 2, a key precursor in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent utilized in antibody-drug conjugates (ADCs). Given the limited availability of direct quantitative data in public literature, this guide synthesizes information from patent literature, general principles of peptide chemistry, and analytical methodologies to provide a robust framework for understanding and working with this critical intermediate.
Introduction to this compound
Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division. Its high cytotoxicity makes it a powerful payload for ADCs, which are designed to selectively deliver potent drugs to cancer cells. The synthesis of MMAF is a multi-step process involving several key intermediates. This compound, identified by its CAS number 864238-20-0, is a crucial building block in this synthetic pathway.
Chemical Identity:
-
Chemical Name: (S)-2-((2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamido)-3-phenylpropanoate hydrochloride
-
CAS Number: 864238-20-0
-
Molecular Formula: C₂₄H₃₈N₂O₅ · HCl
-
Molecular Weight: 470.04 g/mol (as hydrochloride salt)
Below is the chemical structure of this compound:
Synthesis Pathway and the Role of Intermediate 2
The synthesis of MMAF typically involves the coupling of peptide fragments. This compound represents a dipeptide fragment that is further elaborated to form the final pentapeptide structure of MMAF. Understanding its position in the synthesis is crucial for appreciating the requirements for its stability and solubility during the manufacturing process.
Caption: A simplified workflow for the synthesis of MMAF, highlighting the position of Intermediate 2.
Stability Profile of this compound
As a peptide-based intermediate, the stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymatic or oxidizing agents. While specific degradation kinetics for this intermediate are not publicly available, an understanding of common degradation pathways for peptides provides a framework for its handling and storage.
Potential Degradation Pathways:
-
Hydrolysis: The ester and amide bonds within the molecule are susceptible to hydrolysis, particularly at extreme pH values. The ester moiety is generally more labile than the amide bonds.
-
Oxidation: While less common for this specific structure, certain storage conditions or contaminants could potentially lead to oxidation.
-
Racemization: Chiral centers within the amino acid residues can be susceptible to racemization, especially under harsh basic or acidic conditions, which could impact the biological activity of the final MMAF product.
Inferred Stability from Synthetic Protocols:
Analysis of patents detailing the synthesis of MMAF and related compounds (e.g., US20220119441A1, WO2020181686A1) reveals that the purification of intermediates often involves chromatographic techniques using organic solvents and is typically performed at ambient temperature. The intermediates are often isolated as solids and stored under inert atmosphere at low temperatures (e.g., -20°C) to ensure long-term stability.
Recommended Storage Conditions:
Based on the general stability of peptide intermediates, the following storage conditions are recommended for this compound:
| Condition | Recommendation |
| Form | Lyophilized solid |
| Temperature | -20°C or lower |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Light | Protected from light |
Solubility Characteristics of this compound
The solubility of this compound is a critical parameter for its use in subsequent synthetic steps. As a protected dipeptide, its solubility is expected to be poor in aqueous solutions and significantly better in polar aprotic organic solvents.
Inferred Solubility from Synthetic Protocols:
Patent literature on MMAF synthesis frequently employs the following solvents for reactions and purification of intermediates, suggesting their utility for dissolving this compound:
-
High Solubility:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Moderate to Low Solubility:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Quantitative Solubility Data Summary:
While specific quantitative solubility data is not readily found in the public domain, the following table provides an estimated solubility profile based on the behavior of similar peptide intermediates. Researchers should determine the precise solubility in their specific solvent systems.
| Solvent | Estimated Solubility |
| Water | Very Low |
| Phosphate Buffered Saline (PBS) | Very Low |
| Dimethylformamide (DMF) | High |
| Dimethyl sulfoxide (DMSO) | High |
| Methanol | Moderate |
| Dichloromethane (DCM) | Moderate to Low |
Experimental Protocols
The following section provides detailed methodologies for determining the stability and solubility of this compound.
Stability Assessment Protocol
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
MMAF Intermediate 2: A Technical Overview for Drug Development Professionals
Introduction: Monomethyl auristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) in development and clinical use. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in targeted cancer cells. The synthesis of MMAF involves several key intermediates, with "MMAF intermediate 2" being a crucial building block. This document provides a technical overview of this compound, including its physicochemical properties, a representative synthetic workflow, and the established mechanism of action of the final MMAF payload.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 864238-20-0 |
| Molecular Weight | 384.90 g/mol |
Representative Synthetic and Conjugation Workflow
The synthesis of an MMAF-containing ADC is a multi-step process. The following workflow illustrates a representative pathway from a key intermediate to the final antibody conjugate. This compound would be involved in the initial steps of synthesizing the fully elaborated MMAF molecule.
An In-depth Technical Guide on the Biological Activity of Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent integral to the development of Antibody-Drug Conjugates (ADCs). While the synthesis of MMAF can be achieved through various pathways, this document will focus on its biological functions, assuming its synthesis from a common chemical precursor, herein referred to as "intermediate 2" for contextual clarity.
Introduction to MMAF
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1][2] Dolastatin 10 was first isolated from the sea hare Dolabella auricularia.[3][4] MMAF is a structural analogue of Monomethyl Auristatin E (MMAE), another powerful cytotoxic agent. The key structural difference is the presence of a charged C-terminal phenylalanine in MMAF, which attenuates its cytotoxic activity and reduces its cell permeability compared to the uncharged MMAE.[3][5][] This property makes MMAF an excellent payload for ADCs, as its toxicity is primarily exerted once it is delivered specifically to target cancer cells.[][7]
Mechanism of Action: Tubulin Inhibition
MMAF, like other auristatins, functions as a mitotic inhibitor by disrupting microtubule dynamics.[8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[9]
The mechanism of action of MMAF can be summarized as follows:
-
Binding to Tubulin: MMAF binds to the vinca (B1221190) alkaloid-binding site on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[9]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[8][9]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[9][10]
-
Induction of Apoptosis: Ultimately, the mitotic arrest triggers programmed cell death, or apoptosis, in the cancer cell.[2][9]
Because of its high toxicity, MMAF is not suitable as a standalone chemotherapeutic agent.[5][7] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, it can be delivered with high precision to cancer cells, minimizing systemic toxicity.[][7]
References
- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 10. aacrjournals.org [aacrjournals.org]
Technical Guide: MMAF Intermediate 2 in Antibody-Drug Conjugate Synthesis
This guide provides an in-depth overview of MMAF intermediate 2, a key precursor in the synthesis of Monomethyl auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to MMAF and its Precursors
Monomethyl auristatin F (MMAF) is a synthetic analogue of the natural antineoplastic agent dolastatin 10.[1] As a highly potent inhibitor of tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical component of several antibody-drug conjugates (ADCs), where it is chemically linked to a monoclonal antibody (mAb).[5][6] This targeted delivery system ensures that the cytotoxic payload is concentrated at the tumor site, minimizing systemic toxicity.[4]
This compound is a crucial molecule in the synthetic pathway leading to the final MMAF payload.[7][8] Its proper handling and use are paramount for the successful and safe synthesis of MMAF-based ADCs.
Safety Data Sheet (SDS) and Hazard Profile
A specific, publicly available Safety Data Sheet for this compound is limited. However, based on the known hazards of the final product, MMAF, and related compounds, a high degree of caution is warranted. The final MMAF payload is highly toxic.[5][6] Intermediates in its synthesis should be handled as potentially hazardous substances. The following data is extrapolated from SDS information for related auristatin compounds.
Hazard Classification (Inferred):
-
Acute Toxicity, Oral: May be harmful if swallowed. A related compound, Mc-MMAF solution, is classified as Acute Toxicity, Oral, Category 4.[9]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[9]
-
Target Organ Toxicity: May cause respiratory irritation.[9]
| Parameter | Inferred Value / Statement | GHS Pictogram |
| Signal Word | Warning[9] | ❗ |
| Hazard Statements | H302: Harmful if swallowed.[9]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]P280: Wear protective gloves/eye protection/face protection.[9]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Physicochemical and Technical Data
Quantitative data for this compound is primarily available through chemical suppliers.
| Property | Value | Source |
| Product Name | This compound | [7][8] |
| CAS Number | 864238-20-0 | [8] |
| Synonym | Precursor in the synthesis of MMAF | [7] |
| Solubility | Soluble in DMSO | [8] |
Note: Molecular formula and weight are not consistently available for "intermediate 2" across public sources, while they are for "intermediate 1". Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.
Experimental Protocols and Handling
Given the hazardous nature of auristatin compounds, stringent safety protocols must be followed.
4.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations involving solid (powder) or dissolved this compound must be conducted in a certified chemical fume hood to avoid inhalation.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, double-gloved) are required. Wash hands thoroughly after handling.[9]
4.2. General Protocol for Stock Solution Preparation
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: If weighing the solid, perform the task in a fume hood, minimizing the creation of dust.
-
Dissolution: Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).[8]
-
Homogenization: Vortex the solution briefly until the intermediate is completely dissolved. Sonication may be used if necessary.
-
Storage: Store stock solutions in tightly sealed vials at -20°C, protected from light.[10] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Visualization of Workflows and Pathways
5.1. Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling and preparing solutions of potent chemical intermediates like this compound.
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
5.2. Role in ADC Synthesis Pathway
This compound is a building block in the multi-step synthesis of the final MMAF payload, which is then conjugated to a linker-antibody construct.
Caption: Logical pathway showing the role of this compound in the synthesis of an ADC.
References
- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. chemscene.com [chemscene.com]
A Technical Guide to the Foundational Research on Auristatin Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic analogs of the natural product dolastatin 10, are pivotal components in the development of antibody-drug conjugates (ADCs). Their remarkable cytotoxicity, which stems from the inhibition of tubulin polymerization, makes them effective payloads for targeted cancer therapy. The complex, multi-step synthesis of auristatins, such as the widely used monomethyl auristatin E (MMAE), relies on the precise and efficient construction of key chiral intermediates. This technical guide provides an in-depth overview of the foundational research into the synthesis of these critical building blocks, focusing on synthetic strategies, experimental protocols, and the quantitative data associated with these processes.
Core Synthetic Strategies: A Convergent Approach
The industrial-scale synthesis of auristatins, including MMAE, predominantly employs a convergent synthetic strategy.[1] This approach involves the independent synthesis of complex molecular fragments which are then coupled together in the final stages of the synthesis. This method is generally more efficient and manageable for large-scale production compared to a linear synthesis where the molecule is built step-by-step on a single scaffold.[1]
For MMAE, the synthesis typically involves the preparation of two key intermediates: a tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), and a C-terminal unit, dolaphenine.[1] The tetrapeptide itself contains the unusual amino acids dolaisoleucine (Dil) and dolaproine (Dap), the synthesis of which presents unique stereochemical challenges.[1][2]
Key Intermediates in Auristatin Synthesis
The synthesis of the auristatin backbone is centered around the preparation and coupling of several key intermediates:
-
Dolaproine (Dap): A crucial and structurally unique β-methoxy-γ-amino acid component.[2][3] Its synthesis requires careful control of stereochemistry.[2]
-
Dolaisoleuine (Dil): Another non-proteinogenic amino acid that is a key component of the tetrapeptide fragment.
-
Dolaphenine (Doe): The C-terminal amine unit of dolastatin 10.[4] In many synthetic auristatins like MMAE, this is replaced by other C-terminal units.
-
Peptide Fragments: Dipeptide and tripeptide fragments are synthesized and then coupled to form the larger pentapeptide backbone of auristatins.[5]
One specifically highlighted intermediate is "(2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine," also referred to as "Monomethyl auristatin E intermediate-2," which is a derivative of dolaproine.[6]
Data on Synthetic Reactions
The following tables summarize quantitative data for key steps in the synthesis of auristatin intermediates, providing a comparative overview of different coupling methods.
Table 1: Fragment Coupling in MMAE Synthesis
| Reagent/Parameter | Molar Equivalent | Concentration | Reaction Time | Temperature | Expected Yield |
| Fragment A (Carboxylic Acid) | 1.0 | - | 12-18 hours | Room Temp. | 85-95% |
| Fragment B (Amine) | 1.1 | - | |||
| HATU | 1.2 | - | |||
| DIPEA | 2.5 | - | |||
| Reaction Solvent (DMF) | - | 0.1 M |
Data sourced from a representative protocol for the coupling of a dipeptide and a tripeptide fragment to form the pentapeptide backbone of MMAE.[5]
Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis
| Parameter | Carbodiimide-Based Coupling (DCC/HOBt) | Phosphonium-Based Coupling (HATU) |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | - |
| Base | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) |
| Typical Yield | 65-75% | 85-95% |
| Reaction Time | 12-24 hours | 2-4 hours |
| Purity (crude) | Moderate (often requires extensive purification) | High |
| Key Advantages | Cost-effective reagents | High yield, fast reaction, low epimerization |
| Key Disadvantages | Longer reaction times, formation of urea (B33335) byproduct, potential for epimerization | Higher cost of reagents |
This table compares two common methods for the synthesis of a dipeptide intermediate, Boc-L-Val-N-Me-L-Val-OH.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of auristatin intermediates. Below are protocols for key experimental steps.
Protocol 1: Fragment Coupling in MMAE Synthesis using HATU
This protocol details the coupling of a protected dipeptide fragment (Fragment A) with a tripeptide fragment (Fragment B) to form a protected pentapeptide precursor of MMAE.[5]
1. Preparation of Reactants:
-
In a round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
2. Coupling Reaction:
-
In a separate flask, dissolve Fragment B (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Fragment B to the pre-activated solution of Fragment A.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Fragment A) is consumed.
3. Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.
Protocol 2: Synthesis of a Dipeptide Intermediate via Carbodiimide-Based Coupling
This protocol outlines the synthesis of Boc-L-Val-N-Me-L-Val-OH using DCC as the coupling agent.[7]
1. Reaction Setup:
-
To a solution of Boc-L-Valine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in Dichloromethane (DCM) at 0 °C, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve N-Methyl-L-valine hydrochloride (1.0 eq.) in DCM and add N-Methylmorpholine (NMM) (1.1 eq.).
-
Add the N-Methyl-L-valine solution to the activated Boc-L-Valine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
2. Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired product.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and experimental workflows described.
Caption: Convergent synthesis strategy for Monomethyl Auristatin E (MMAE).
Caption: Experimental workflow for peptide fragment coupling.
This guide provides a foundational understanding of the synthesis of auristatin intermediates, critical for the development of next-generation ADCs. The provided data and protocols offer a starting point for researchers to optimize and innovate in this complex and vital area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols: Synthesis of MMAF from MMAF Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity, coupled with a hydrophilic character that can reduce systemic toxicity, makes it a valuable tool in targeted cancer therapy. MMAF functions by inhibiting tubulin polymerization, a key process in cell division, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
These application notes provide a detailed protocol for the synthesis of MMAF from its protected precursor, MMAF intermediate 2. This intermediate is a fully protected form of MMAF, featuring a tert-butyloxycarbonyl (Boc) group on the N-terminus and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The conversion to MMAF is achieved through a one-step deprotection reaction using a strong acid.
Data Presentation
While specific quantitative data for the direct conversion of this compound (Boc-MMAF-OtBu) to MMAF is not extensively reported in publicly available literature, high yields are generally expected for acid-catalyzed deprotection of both Boc and t-butyl ester groups in peptide synthesis. The following table provides a general overview of expected outcomes based on similar transformations.
| Parameter | Expected Value | Notes |
| Reaction Yield | > 90% | Based on typical acid-catalyzed deprotection reactions of Boc and t-butyl esters in peptide chemistry. Actual yields may vary depending on reaction scale and purification method. |
| Purity (after purification) | ≥ 95% (by HPLC) | High purity is achievable with standard purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). |
| Starting Material | This compound (Boc-MMAF-OtBu) | White to off-white solid. |
| Final Product | MMAF | White to off-white solid. |
Experimental Protocols
Synthesis of MMAF from this compound
This protocol describes the simultaneous removal of the N-terminal Boc protecting group and the C-terminal tert-butyl ester from this compound to yield the active cytotoxic agent, MMAF.
Materials:
-
This compound (Boc-MMAF-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M. Place the flask in an ice bath to cool the solution to 0 °C and begin stirring.
-
Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution of the intermediate. For example, if you used 10 mL of DCM, add 10 mL of TFA. This will result in a 50% TFA/DCM solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation: To the resulting oily residue, add cold diethyl ether to precipitate the MMAF product as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing it with several portions of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the crude MMAF product.
-
Purification: Purify the crude MMAF using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (≥95%).
-
Characterization: Confirm the identity and purity of the final MMAF product using analytical techniques such as HPLC, mass spectrometry, and NMR.
Visualizations
Mechanism of Action: MMAF Inhibition of Tubulin Polymerization
Caption: MMAF inhibits cancer cell division by binding to tubulin dimers, preventing their polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.
Experimental Workflow: Synthesis of MMAF from Intermediate 2
Caption: Workflow for the synthesis of MMAF from its doubly protected intermediate.
Application Notes and Protocols: A Step-by-Step Guide to MMAF Conjugation for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but has emerged as a critical payload component in the development of antibody-drug conjugates (ADCs).[2][3] ADCs utilize the specificity of a monoclonal antibody (mAb) to deliver highly potent cytotoxic agents like MMAF directly to cancer cells, thereby minimizing systemic toxicity.[4]
This document provides a detailed, step-by-step guide for the conjugation of MMAF to a monoclonal antibody using a maleimide-activated intermediate. It is intended for researchers, scientists, and drug development professionals working on the creation of novel ADCs. The protocols outlined below cover the preparation of the antibody, the conjugation reaction, and the subsequent purification and characterization of the resulting MMAF-ADC.
Data Presentation
Quantitative analysis of the MMAF-ADC is crucial to ensure its quality, efficacy, and safety. The drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts the therapeutic window of the ADC.[5] Below are tables summarizing typical quantitative data obtained during and after the conjugation process.
Table 1: MMAF-ADC Conjugation Reaction Parameters
| Parameter | Value | Unit | Notes |
| Antibody Concentration | 5 - 10 | mg/mL | Higher concentrations can sometimes lead to aggregation. |
| MMAF Intermediate:Antibody Molar Ratio | 5:1 - 10:1 | ratio | This ratio is optimized to achieve the desired DAR. |
| Reaction Time | 1 - 4 | hours | Longer reaction times do not always lead to higher DARs and can increase aggregation. |
| Reaction Temperature | 25 | °C | Room temperature is typically sufficient. |
| pH | 7.2 - 7.4 | Maintained using a phosphate (B84403) or borate (B1201080) buffer. |
Table 2: Characterization of Purified MMAF-ADC
| Parameter | Method | Typical Value | Unit |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.5 - 4.5 | |
| Mass Spectrometry | 3.6 - 4.2 | ||
| UV/Vis Spectroscopy | 3.0 - 5.0 | ||
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95 | % |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | < 1 | % |
| Endotoxin Level | LAL Test | < 0.5 | EU/mg |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an MMAF-ADC.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (IgG1, IgG2, or IgG4) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.2)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated amount of TCEP solution to the antibody solution. A molar excess of 2-5 fold TCEP to antibody is a good starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with reaction buffer.
-
Determine the concentration of the reduced antibody using a UV/Vis spectrophotometer at 280 nm.
Protocol 2: MMAF Conjugation
This protocol details the conjugation of the maleimide-activated MMAF intermediate to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-activated MMAF intermediate (e.g., Mc-MMAF or Mc-vc-PAB-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
To the reduced antibody solution, add the dissolved maleimide-activated MMAF intermediate. The molar ratio of the MMAF intermediate to the antibody should be optimized to achieve the desired DAR (typically 5:1 to 10:1).
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours with gentle mixing, protected from light.
-
To quench the reaction, add an excess of the quenching reagent (e.g., 5-fold molar excess of N-acetylcysteine over the MMAF intermediate).
-
Incubate for an additional 20-30 minutes at room temperature.
Protocol 3: Purification of MMAF-ADC
This protocol describes the purification of the MMAF-ADC from unreacted MMAF, quenching reagent, and potential aggregates using size exclusion chromatography (SEC).
Materials:
-
Crude MMAF-ADC reaction mixture from Protocol 2
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load the crude MMAF-ADC reaction mixture onto the column.
-
Elute the ADC with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric MMAF-ADC.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the collected fractions and determine the protein concentration.
Protocol 4: Characterization of MMAF-ADC
This protocol outlines the key analytical methods for characterizing the purified MMAF-ADC.
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules.
Materials:
-
Purified MMAF-ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the purified MMAF-ADC onto the column.
-
Elute the ADC species with a decreasing salt gradient (e.g., from 95% A to 5% A over 30 minutes).
-
Monitor the elution at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(Area_i * DAR_i) / Σ(Area_i) where Area_i is the peak area of the species with DAR_i.
B. DAR and Molecular Weight Determination by Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its different drug-loaded species.
Procedure:
-
Prepare the MMAF-ADC sample for analysis, which may involve deglycosylation to simplify the mass spectrum.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate liquid chromatography system (e.g., SEC-MS or RP-HPLC-MS).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species.
-
Calculate the DAR by comparing the mass of the conjugated antibody species to the mass of the unconjugated antibody.
Mandatory Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. hpst.cz [hpst.cz]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with Synthesized MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent and a commonly used payload in ADC development.[][2] This document provides a detailed protocol for the conjugation of a custom-synthesized MMAF derivative to a monoclonal antibody.
This protocol assumes the user has synthesized an MMAF derivative from a precursor, referred to as "intermediate 2," and that this synthesized MMAF has been subsequently modified with a maleimide-containing linker (e.g., maleimidocaproyl or 'mc') to make it reactive towards thiol groups. The procedure is based on the widely used strategy of reducing the interchain disulfide bonds of an antibody to generate reactive thiol groups for conjugation.[3]
The following sections will detail the necessary reagents, equipment, and step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the resulting MMAF-ADC.
Signaling Pathway of MMAF-ADCs
MMAF-based ADCs function by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division.[2][4] The ADC first binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, often via receptor-mediated endocytosis.[5] Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and MMAF is cleaved, releasing the potent cytotoxic payload.[][6] The released MMAF can then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[2]
Caption: Mechanism of action of an MMAF-ADC.
Experimental Workflow
The overall workflow for the synthesis and characterization of an MMAF-ADC is a multi-step process that requires careful execution and quality control at each stage. The process begins with the antibody, which is first prepared for conjugation through a reduction step. The reduced antibody is then reacted with the maleimide-activated MMAF. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated antibody, free drug, and other impurities. Finally, the purified ADC is thoroughly characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.
Caption: Overall experimental workflow for MMAF-ADC production.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG1) | User-provided | Targeting moiety |
| Maleimide-activated MMAF | User-synthesized | Cytotoxic payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher | Reducing agent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | e.g., Gibco | Buffer for antibody and conjugation |
| Dimethyl sulfoxide (B87167) (DMSO) | e.g., Sigma-Aldrich | Solvent for MMAF-linker |
| Desalting Columns (e.g., PD-10) | e.g., Cytiva | Buffer exchange and purification |
| Amicon Ultra Centrifugal Filters | e.g., MilliporeSigma | Buffer exchange and concentration |
| HIC Column (e.g., TSKgel Butyl-NPR) | e.g., Tosoh Bioscience | DAR analysis |
| SEC Column (e.g., TSKgel G3000SWxl) | e.g., Tosoh Bioscience | Purity and aggregation analysis |
| Cell Line (Antigen-positive) | e.g., ATCC | In vitro potency testing |
| Cell Titer-Glo® Luminescent Cell Viability Assay | e.g., Promega | In vitro potency testing |
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The goal is to achieve a controlled level of reduction to obtain a desired drug-to-antibody ratio (DAR), typically around 4.[7][8]
-
Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 2-10 mg/mL.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS.
-
Reduction Reaction: Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 molar excess of TCEP per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Buffer Exchange: Immediately after incubation, remove excess TCEP by buffer exchange into cold PBS (pH 7.4) using a desalting column or centrifugal filtration.[10]
Protocol 2: MMAF Conjugation
This protocol details the conjugation of the maleimide-activated MMAF to the reduced antibody.
-
MMAF-Linker Preparation: Dissolve the maleimide-activated MMAF in DMSO to a final concentration of 1-10 mM.
-
Conjugation Reaction: Add the MMAF-linker solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the MMAF-linker per mole of antibody.[11] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[11]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.
Protocol 3: ADC Purification
Purification is essential to remove unconjugated drug-linker, residual organic solvents, and unreacted antibody.[12]
-
Initial Purification: Perform an initial purification using a desalting column to remove the bulk of unconjugated MMAF-linker and quenching reagent.
-
Further Purification (Optional): For higher purity, chromatographic methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.[13][14] Tangential flow filtration (TFF) is also a scalable option for purification.[12]
-
Buffer Exchange and Concentration: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate to the desired final concentration using centrifugal filters.
-
Sterile Filtration: Sterile filter the final ADC product through a 0.22 µm filter for long-term storage.
Data Presentation and Characterization
Thorough characterization of the ADC is critical to ensure its quality, efficacy, and safety.[13][15]
Drug-to-Antibody Ratio (DAR) Analysis
The DAR is a critical quality attribute that influences the ADC's potency and therapeutic index.[15][16] HIC-HPLC is a standard method for determining the DAR distribution.[]
| ADC Batch | Peak 0 (DAR 0) Area % | Peak 1 (DAR 2) Area % | Peak 2 (DAR 4) Area % | Peak 3 (DAR 6) Area % | Peak 4 (DAR 8) Area % | Average DAR |
| Batch 1 | 5.2 | 15.8 | 65.3 | 10.1 | 3.6 | 3.9 |
| Batch 2 | 6.1 | 14.9 | 68.2 | 8.5 | 2.3 | 3.8 |
| Control | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Average DAR is calculated as the weighted average of the peak areas.[]
Purity and Aggregation Analysis
SEC-HPLC is used to assess the purity of the ADC and to quantify the level of aggregation, which can impact efficacy and immunogenicity.[12]
| Sample | Monomer Purity (%) | Aggregate (%) | Fragment (%) |
| Unconjugated Ab | 99.1 | 0.8 | 0.1 |
| ADC Batch 1 | 98.5 | 1.3 | 0.2 |
| ADC Batch 2 | 98.8 | 1.1 | 0.1 |
In Vitro Potency Assay
A cell-based cytotoxicity assay is performed to determine the potency of the ADC on an antigen-positive cell line.[18][19][20] The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is a key measure of potency.
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| Unconjugated Ab | > 1000 | > 1000 |
| ADC Batch 1 | 0.5 | > 1000 |
| ADC Batch 2 | 0.6 | > 1000 |
| Free MMAF | 2.1 | 2.5 |
Conclusion
This document provides a comprehensive protocol for the conjugation of a user-synthesized MMAF derivative to a monoclonal antibody. Adherence to these detailed methodologies for conjugation, purification, and characterization will enable researchers to produce well-defined and potent ADCs for further preclinical evaluation. It is crucial to optimize the reaction conditions, particularly the molar ratios of the reducing agent and the MMAF-linker, for each specific antibody to achieve the desired drug-to-antibody ratio and maintain the integrity of the final ADC product.
References
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody MC-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. agilent.com [agilent.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Linker Chemistry in the Synthesis of MMAF-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, making it a frequently utilized payload in ADC development.[1][][3] The choice of linker technology for attaching MMAF to a monoclonal antibody (mAb) is critical, as it significantly influences the ADC's stability, potency, and overall therapeutic index.
These application notes provide a detailed overview and experimental protocols for the synthesis of MMAF-based ADCs using two prevalent linker chemistries: a non-cleavable maleimidocaproyl (mc) linker and a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker. Both linker-drug cassettes can be synthesized from a common intermediate, a protected dipeptide fragment of MMAF, herein referred to as Intermediate 2 .
Linker Strategies for MMAF Conjugation
The two primary strategies for attaching MMAF to an antibody via cysteine residues involve a non-cleavable and a cleavable linker.
-
Non-cleavable Linker (mc-MMAF): The maleimidocaproyl (mc) linker forms a stable thioether bond with cysteine residues on the antibody.[][5] The release of the active cytotoxic payload, in this case, a cysteine-linker-MMAF adduct, relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5] This approach generally leads to a more stable ADC in circulation and may offer a wider therapeutic window.[5]
-
Cleavable Linker (vc-MMAF): The valine-citrulline (vc) dipeptide linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[6][7] This enzymatic cleavage is followed by a self-immolative p-aminobenzylcarbamate (PABC) spacer that releases the unmodified MMAF payload inside the target cell.[5]
Comparative Performance of mc-MMAF (B608802) and vc-MMAF ADCs
The choice between a cleavable and non-cleavable linker strategy has a profound impact on the ADC's biological activity. The following table summarizes a comparative analysis of key performance characteristics based on data synthesized from multiple preclinical studies.
| Feature | mc-MMAF ADC (Non-cleavable) | vc-MMAF ADC (Cleavable) |
| Release Mechanism | Antibody degradation in lysosome | Enzymatic (Cathepsin B) cleavage in lysosome |
| Released Payload | Cysteine-mc-MMAF adduct | Unmodified MMAF |
| Plasma Stability | Generally higher | Generally lower than non-cleavable |
| Bystander Effect | Limited to none (charged metabolite) | Potential for bystander killing (uncharged payload) |
| In Vitro Potency (IC50) | Potent, comparable to vc-MMAF in antigen-positive cells | Potent in antigen-positive cells |
| In Vivo Efficacy | Potent antitumor activity, potentially wider therapeutic window | Potent antitumor activity, may be advantageous in heterogeneous tumors |
| Common Toxicities | Thrombocytopenia, ocular toxicities[8] | Neutropenia (often associated with MMAE, but can be a class effect) |
Synthesis of MMAF Drug-Linker Cassettes from Intermediate 2
A common synthetic route for both mc-MMAF and vc-MMAF involves the use of a protected MMAF dipeptide fragment as a key intermediate (Intermediate 2 ). A plausible structure for this intermediate is a dipeptide consisting of N-methyl-valine and the unusual amino acid dolaphenine, with the N-terminus of the valine and the C-terminus of the phenylalanine protected. A patent application suggests the use of a Dap-Phe-OH fragment (a dipeptide analog) to avoid racemization during the coupling of the linker.[9][10]
The general synthetic strategy is as follows:
-
Synthesis of Intermediate 2: Chemical synthesis of the protected MMAF dipeptide fragment.
-
Synthesis of Linker Moieties: Separate synthesis of the maleimidocaproyl (mc) linker and the Fmoc-Val-Cit-PABC-PNP activated linker.[6][11]
-
Coupling to Intermediate 2:
-
For mc-MMAF , the mc linker is coupled to the deprotected N-terminus of Intermediate 2.
-
For vc-MMAF , the Fmoc-Val-Cit-PABC-PNP linker is coupled to the deprotected N-terminus of Intermediate 2, followed by the removal of the Fmoc protecting group and coupling with maleimidocaproic acid.
-
The following diagram illustrates the logical workflow for the synthesis of the two drug-linker cassettes from the common intermediate.
Experimental Protocols
The following protocols provide a detailed methodology for the generation of MMAF-based ADCs via cysteine conjugation.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation. The stoichiometry of the reducing agent is critical for controlling the average drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water).
-
Reaction Buffer: PBS containing 1 mM EDTA, pH 7.4.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the mAb solution in the Reaction Buffer at a final concentration of 10 mg/mL.
-
Reduction Reaction:
-
To achieve a target DAR of approximately 4, add a 4-fold molar excess of TCEP to the antibody solution.
-
To achieve a target DAR of approximately 2, a lower molar excess of TCEP (e.g., 2.5-fold) should be used. The optimal ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[]
-
-
Purification of Reduced Antibody:
-
Equilibrate a desalting column with Reaction Buffer according to the manufacturer's instructions.
-
Apply the reduction reaction mixture to the desalting column to remove excess reducing agent.
-
Collect the protein-containing fractions. The concentration of the reduced antibody can be determined by measuring the absorbance at 280 nm.
-
Protocol 2: Conjugation of MMAF Drug-Linker to Reduced Antibody
This protocol describes the conjugation of the maleimide-activated mc-MMAF or vc-MMAF to the free thiol groups of the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1.
-
mc-MMAF or vc-MMAF stock solution (e.g., 10 mM in DMSO).
-
Reaction Buffer: PBS containing 1 mM EDTA, pH 7.4.
-
Quenching Solution: N-acetylcysteine or cysteine stock solution (e.g., 100 mM in water).
-
Desalting columns.
Procedure:
-
Conjugation Reaction:
-
To the reduced antibody solution, add a 1.2 to 1.5-fold molar excess of the mc-MMAF or vc-MMAF stock solution per free thiol. For a target DAR of 4 (8 free thiols), this corresponds to a 9.6 to 12-fold molar excess of the drug-linker over the antibody.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the Quenching Solution relative to the drug-linker to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and quenching agent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.2).
-
Protocol 3: Purification and Characterization of MMAF ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 containing 20% Isopropanol.
-
HPLC system.
Procedure:
-
Sample Preparation: Dilute the purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
HIC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later due to their increased hydrophobicity.
-
The average DAR can be calculated by integrating the peak areas of the different DAR species.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the development of MMAF-based ADCs.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 10. KR102590042B1 - Method for preparing drug-linker MC-MMAF used in antibody drug conjugates and intermediates thereof - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Custom ADC Synthesis Using MMAF Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to its high toxicity, MMAF is not suitable as a standalone drug but becomes a powerful therapeutic when conjugated to a tumor-targeting antibody.[2] "MMAF intermediate 2" serves as a crucial precursor in the synthesis of MMAF, a key component in the construction of these targeted cancer therapies.[3][4]
These application notes provide detailed protocols for the synthesis, purification, and characterization of custom ADCs using an MMAF-linker conjugate derived from this compound. Additionally, methodologies for evaluating the in vitro and in vivo efficacy of the resulting ADC are described.
Core Principles
The synthesis of an MMAF-based ADC typically involves a multi-step process that begins with the antibody, followed by conjugation with a drug-linker, and concludes with purification and characterization of the final product. A common strategy employs thiol-maleimide chemistry, where the interchain disulfide bonds of the antibody are partially reduced to generate free sulfhydryl groups. These thiols then react with a maleimide-functionalized MMAF linker, such as maleimidocaproyl-MMAF (mc-MMAF), to form a stable thioether bond.[5][6]
The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). The average DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[7][8] Therefore, purification and characterization are essential steps to ensure a well-defined product.
Experimental Protocols
Protocol 1: Synthesis of MMAF-ADC via Thiol-Maleimide Conjugation
This protocol details the steps for conjugating a maleimide-activated MMAF linker to a monoclonal antibody.
1.1. Antibody Reduction
-
Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate-buffered saline [PBS] with 50 mM sodium borate (B1201080) and 1 mM DTPA, pH 8.0).
-
Reductant Addition: Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution.[9] The molar ratio of reductant to antibody will determine the extent of disulfide bond reduction and, consequently, the final DAR. A typical starting point is a 5-10 fold molar excess of TCEP.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
Purification of Reduced Antibody: Immediately following incubation, remove the excess reducing agent. This can be achieved by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with 1 mM DTPA, pH 7.2-7.5).[9][]
1.2. Conjugation Reaction
-
Drug-Linker Preparation: Dissolve the maleimide-activated MMAF (e.g., mc-MMAF) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[9]
-
Conjugation: Add the mc-MMAF solution to the purified, reduced antibody. A typical molar excess of drug-linker to antibody is 5-10 fold. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice to form the thioether bond.[9]
-
Quenching: Quench the reaction by adding a 20-fold molar excess of a thiol-containing reagent like N-acetylcysteine or L-cysteine to cap any unreacted maleimide (B117702) groups.[11] Incubate for an additional 15-30 minutes.
Protocol 2: Purification of the MMAF-ADC
Purification is critical to remove unconjugated drug-linker, residual quenching reagent, and to isolate the desired ADC species.
2.1. Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).[12][13]
-
Sample Loading and Elution: Load the quenched reaction mixture onto the column and elute with the storage buffer.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which will elute first, separating it from smaller molecules like the unconjugated drug-linker and quenching reagent.[11]
-
Concentration and Analysis: Pool the ADC-containing fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
2.2. Hydrophobic Interaction Chromatography (HIC) (Optional)
HIC can be used to separate ADC species with different DARs.[][15]
-
Column and Buffers: Use a HIC column (e.g., Phenyl Sepharose) with a high salt binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8) and a low salt elution buffer (e.g., 50 mM sodium phosphate, pH 6.8).[16]
-
Gradient Elution: Elute the bound ADC using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.[17]
-
Fraction Collection: Collect fractions across the elution profile to isolate ADCs with a more homogenous DAR.
Protocol 3: Characterization of the MMAF-ADC
3.1. Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using several methods, with HIC-HPLC and LC-MS being the most common.[8][15]
HIC-HPLC Method:
-
Instrumentation: Use an HPLC system with a HIC column.
-
Mobile Phases:
-
Gradient: Run a linear gradient from high to low concentration of Mobile Phase A.
-
Data Analysis: The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The weighted average DAR is calculated from the relative peak areas.[15][17]
LC-MS Method:
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the light and heavy chains.
-
Data Analysis: The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated drugs. The DAR is calculated from the relative intensities of these peaks.[18]
Protocol 4: In Vitro Cytotoxicity Assay
The potency of the MMAF-ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. The MTT assay is a common colorimetric method for this purpose.[1][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the MMAF-ADC, a non-targeting isotype control ADC, and free MMAF in complete cell culture medium.
-
Treatment: Add the prepared compound dilutions to the cells and incubate for 72-96 hours.[21]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal curve to determine the IC50 value.[1]
Protocol 5: In Vivo Efficacy Study
The anti-tumor activity of the MMAF-ADC is evaluated in a xenograft mouse model.[22][23]
-
Cell Line and Animal Model: Use an appropriate human cancer cell line that expresses the target antigen and immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[22]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of the mice.[2]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[2]
-
Dosing: Administer the MMAF-ADC, isotype control ADC, and vehicle control intravenously or intraperitoneally at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for further analysis.
Data Presentation
Quantitative data from the characterization and efficacy studies should be summarized in tables for clear comparison.
Table 1: MMAF-ADC Characterization
| ADC Batch | Average DAR (HIC-HPLC) | Average DAR (LC-MS) | Monomer Purity (SEC) |
| Lot A | 3.9 | 3.8 | >98% |
| Lot B | 4.1 | 4.0 | >99% |
Table 2: In Vitro Cytotoxicity of MMAF-ADC
| Cell Line | Target Antigen Expression | MMAF-ADC IC50 (nM) | Isotype Control ADC IC50 (nM) | Free MMAF IC50 (nM) |
| Cell Line A | High | 1.5 | >1000 | 50 |
| Cell Line B | Low | 250 | >1000 | 65 |
| Cell Line C | Negative | >1000 | >1000 | 70 |
Table 3: In Vivo Efficacy of MMAF-ADC in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| Vehicle Control | - | 0 | 1500 ± 250 |
| Isotype Control ADC | 5 | 10 | 1350 ± 200 |
| MMAF-ADC | 5 | 85 | 225 ± 50 |
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for the synthesis and evaluation of an MMAF-ADC.
Caption: Mechanism of action of an MMAF-based ADC.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ymc.eu [ymc.eu]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. hpst.cz [hpst.cz]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of maleimidocaproyl-MMAF (MC-MMAF) from an MMAF Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2] Due to its high toxicity, MMAF is not suitable as a standalone drug but is a powerful cytotoxic payload for Antibody-Drug Conjugates (ADCs).[3][] In ADCs, MMAF is attached to a monoclonal antibody via a linker, which directs the toxin specifically to cancer cells.[5]
The maleimidocaproyl (MC) linker is a non-cleavable linker frequently used to attach MMAF to antibodies.[6][7] The resulting conjugate, MC-MMAF (B608802), is stable in circulation. Once the ADC is internalized by the target cancer cell, the antibody is degraded in the lysosome, releasing the active drug payload.[7][] This document provides a detailed protocol for the synthesis of MC-MMAF by coupling 6-maleimidohexanoic acid with a key MMAF peptide intermediate. The described method is based on strategies that enhance N-terminal reactivity to control racemization and improve yield.[9][10]
Synthesis Overview
The synthesis of MC-MMAF involves the formation of an amide bond between the N-terminal amine of the MMAF peptide intermediate and the carboxylic acid of the maleimidocaproyl (MC) linker. This reaction is typically facilitated by a peptide coupling agent. A significant challenge in this synthesis is the potential for racemization at the chiral center adjacent to the activated carboxyl group, which can reduce the yield of the desired stereoisomer.[10] The protocol outlined below employs common peptide coupling reagents to achieve efficient conjugation while minimizing side reactions.
Reaction Scheme:
MMAF Intermediate (e.g., L-Valyl-L-valyl-dolaisoleuyl-dolaproinyl-L-phenylalanine) + 6-Maleimidohexanoic acid → (Coupling Agents) → maleimidocaproyl-MMAF (MC-MMAF)
Experimental Protocol
This protocol details the coupling of 6-maleimidohexanoic acid to the MMAF peptide intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| MMAF Intermediate | ≥95% Purity | N/A | Typically a protected peptide fragment |
| 6-Maleimidohexanoic acid | ≥98% Purity | Standard Supplier | Linker precursor |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Standard Supplier | Coupling Additive |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Standard Supplier | Base |
| Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Solvent |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Solvent |
| Diethyl Ether | ACS Grade | Standard Supplier | For precipitation |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For potential deprotection steps |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Standard Supplier | For purification |
| Water | HPLC Grade | Standard Supplier | For purification |
| Round-bottom flask | Varies | Standard Supplier | |
| Magnetic stirrer and stir bar | N/A | Standard Supplier | |
| Syringes and needles | N/A | Standard Supplier | For reagent addition |
| Argon or Nitrogen supply | High Purity | Standard Supplier | For inert atmosphere |
| Rotary evaporator | N/A | Standard Supplier | For solvent removal |
| High-Performance Liquid Chromatography (HPLC) system | N/A | Standard Supplier | For purification and analysis |
Synthesis Procedure
Step 2.1: Preparation of Activated Linker
-
In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-maleimidohexanoic acid (1.2 equivalents) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.
-
Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the cooled solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the linker.
Step 2.2: Coupling Reaction
-
In a separate flask, dissolve the MMAF intermediate (1.0 equivalent) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (2.5 equivalents) to the MMAF solution. This acts as a base to neutralize salts and facilitate the reaction.[10]
-
Slowly transfer the pre-activated linker solution from Step 2.1 to the MMAF solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction temperature can range from -20°C to 40°C, with a preferred range of -10°C to 25°C for optimal results.[10][11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Step 2.3: Work-up and Purification
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.[9]
-
The crude product can be precipitated by adding cold diethyl ether.
-
Purify the crude MC-MMAF using medium-pressure or high-pressure reverse-phase chromatography (RP-HPLC).[9][10] A typical gradient of acetonitrile in water (with 0.1% TFA) is effective.
-
Collect the fractions containing the desired product, as confirmed by LC-MS.
-
Combine the pure fractions and lyophilize to obtain MC-MMAF as a solid powder.
Characterization
-
Purity Analysis : Assess the purity of the final product using analytical RP-HPLC. A purity of ≥98% is typically desired.[]
-
Identity Confirmation : Confirm the molecular weight of the synthesized MC-MMAF using high-resolution mass spectrometry (HRMS) or MALDI-TOF.[12]
-
Structural Elucidation : Perform ¹H and ¹³C NMR spectroscopy to confirm the structure and stereochemical integrity of the final product.[13][14]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected results.
Table 1: Reaction Parameters
| Parameter | Value | Notes |
| Reactant Ratios | ||
| MMAF Intermediate | 1.0 eq | Limiting Reagent |
| 6-Maleimidohexanoic acid | 1.2 eq | |
| HOBt / DIC | 1.2 eq | Coupling reagents |
| DIEA | 2.5 eq | Base |
| Reaction Conditions | ||
| Temperature | -10 °C to 25 °C | Critical for minimizing racemization[10] |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS |
| Solvent | Anhydrous DMF | |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents side reactions |
Table 2: Typical Results & Characterization
| Parameter | Expected Outcome | Method |
| Yield | 50-70% | Varies based on scale and purity of intermediates. Some methods report yields below 50% due to racemization.[10] |
| Purity | ≥98% | Analytical RP-HPLC |
| Appearance | White to off-white solid powder | Visual Inspection[] |
| Molecular Weight (Expected) | ~925.18 g/mol (for C₄₉H₇₆N₆O₁₁) | Mass Spectrometry (ESI-MS) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of MC-MMAF.
Caption: Workflow for the synthesis and purification of MC-MMAF.
Mechanism of Action: MC-MMAF ADC
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization.[5] The following diagram shows the mechanism of an MC-MMAF ADC.
Caption: Signaling pathway for MC-MMAF ADC cytotoxicity.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. adcreview.com [adcreview.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 9. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 10. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 11. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 12. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Characterization of Monomethyl Auristatin F (MMAF) from Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) in clinical development.[1] Unlike its analogue, Monomethyl Auristatin E (MMAE), MMAF is less permeable to cells, which can contribute to a more favorable safety profile by reducing off-target toxicities.[2] The synthesis of MMAF often proceeds through various intermediates, with "Intermediate 2" (CAS No. 864238-20-0) being a key precursor.[3][4] Rigorous analytical characterization of MMAF derived from this intermediate is paramount to ensure its identity, purity, and potency, which are critical quality attributes for its use in ADCs.
These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of MMAF synthesized from Intermediate 2. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and a cell-based in vitro potency assay.
Synthesis of MMAF from Intermediate 2
The synthesis of MMAF from Intermediate 2 involves a peptide coupling reaction. The following diagram illustrates the general workflow for this synthesis and subsequent purification.
References
Application Notes and Protocols for the Purification of Synthetic Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of monomethyl auristatin F (MMAF) and its derivatives from synthetic intermediates. The focus is on addressing common impurities, such as diastereomers, and achieving high purity suitable for downstream applications, including the development of antibody-drug conjugates (ADCs).
Introduction
Monomethyl auristatin F (MMAF) is a potent antimitotic agent and a critical component of several antibody-drug conjugates. Its synthesis, typically via solid-phase peptide synthesis (SPPS), can generate various impurities, including diastereomers resulting from racemization, deletion peptides from incomplete coupling, and side products from protecting group reactions.[1] Effective purification is therefore essential to ensure the safety and efficacy of MMAF-containing therapeutics. The primary purification techniques employed are High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and recrystallization.
Key Purification Challenges
The main challenges in MMAF purification include:
-
Separation of Diastereomers: Racemization can occur during the synthesis of MMAF or its linker-drug conjugates (e.g., MC-MMAF), leading to the formation of diastereomers that are often difficult to separate due to their similar physicochemical properties.[2][3]
-
Removal of Synthesis-Related Impurities: Incomplete reactions or side reactions during peptide synthesis can result in a mixture of closely related peptide impurities.
-
Hydrophobicity and Aggregation: The hydrophobic nature of some MMAF derivatives, such as Mc-MMAF (B608802), can lead to aggregation and precipitation during purification and handling.
Purification Strategies and Protocols
The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, often involving a preliminary purification by MPLC or recrystallization followed by a final polishing step with preparative HPLC, is common.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the most powerful and widely used technique for the final purification of MMAF, offering high resolution and the ability to separate closely related impurities like diastereomers.
Experimental Protocol: Reversed-Phase HPLC for MMAF Purification
This protocol provides a starting point for developing a preparative HPLC method. Optimization will be required based on the specific impurity profile of the crude MMAF.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Fraction collector.
Materials:
-
Column: A C18 stationary phase is most common for reversed-phase separation of peptides like MMAF. Column dimensions will depend on the amount of material to be purified (e.g., 20-50 mm internal diameter for gram-scale purification).
-
Mobile Phase A: HPLC-grade water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). The acidic modifier helps to improve peak shape and resolution.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol (B129727) with the same acidic modifier as Mobile Phase A.
-
Crude MMAF Sample: Dissolved in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).
Procedure:
-
Method Development (Analytical Scale):
-
Initially, develop the separation method on an analytical C18 HPLC column (e.g., 4.6 mm I.D. x 150 mm).
-
Screen different mobile phase systems (e.g., water/acetonitrile vs. water/methanol) and acidic modifiers.
-
Run a scout gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution conditions for MMAF and its impurities.
-
Optimize the gradient to achieve baseline separation of the target peak from impurities. For diastereomer separation, a shallow gradient may be necessary.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimal analytical separation is achieved, scale up the method to a preparative column. The flow rate should be adjusted based on the cross-sectional area of the preparative column to maintain the same linear velocity.
-
Example Preparative Gradient:
-
Column: C18, 10 µm particle size, 30 x 250 mm
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Flow Rate: 20-40 mL/min
-
Gradient: Start with a shallow gradient around the elution point of MMAF determined from the analytical run. For example, 30-50% B over 40 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Injection: Load the crude MMAF solution. The loading amount will depend on the column capacity and the resolution of the separation.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main MMAF peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified MMAF as a solid.
-
Troubleshooting Diastereomer Separation:
If co-elution of diastereomers is observed:
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier.
-
Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture (e.g., water/acetonitrile/isopropanol).
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution for chiral separations.
-
Reduce Flow Rate: Decreasing the flow rate can increase column efficiency and improve separation.
-
Use a Chiral Stationary Phase: If standard C18 columns are insufficient, a chiral column may be required for baseline separation.
Medium-Pressure Liquid Chromatography (MPLC)
MPLC is a useful technique for the initial purification of crude MMAF, especially for larger quantities. It can effectively remove less polar and more polar impurities, reducing the burden on the subsequent high-resolution preparative HPLC step.
Experimental Protocol: MPLC for Crude MMAF Pre-purification
Instrumentation:
-
MPLC system with a pump, column, and fraction collector.
Materials:
-
Column: Pre-packed or self-packed column with silica (B1680970) gel or C18 reversed-phase silica.
-
Mobile Phase: A gradient of solvents such as dichloromethane (B109758) (DCM) and methanol for normal phase silica, or acetonitrile and water for reversed-phase.
-
Crude MMAF Sample: Adsorbed onto a small amount of silica gel for dry loading or dissolved in a minimal amount of the initial mobile phase for liquid loading.
Procedure:
-
Column Packing and Equilibration:
-
Pack the column with the chosen stationary phase.
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Load the sample onto the column.
-
-
Elution:
-
Elute the column with a stepwise or linear gradient. For example, using a silica gel column, a gradient of 0-10% methanol in dichloromethane can be effective.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing MMAF.
-
-
Fraction Pooling and Solvent Removal:
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and can be particularly useful for intermediates or the final product if a suitable solvent system is found. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
Experimental Protocol: General Recrystallization Procedure
Materials:
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Various organic solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof).
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude MMAF in various solvents at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Common solvent systems include ethanol, or binary mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Assess the purity of the recrystallized MMAF using analytical HPLC.
-
Data Presentation: Purity and Yield
The following table summarizes representative purity and yield data for the purification of MMAF and related compounds using different techniques. Direct comparative data for MMAF is limited in publicly available literature, so data for analogous compounds are included for context.
| Compound | Purification Method | Purity Achieved | Yield/Recovery | Reference/Notes |
| MMAF (from SPPS) | HPLC | - | ~73% | Yield after cleavage and initial purification. |
| MC-MMAF | High-Pressure Reverse Phase HPLC | High Purity (isomers removed) | < 50% | Purification required to remove 30-50% racemic impurities.[3] |
| Free Radical Inhibitors | MPLC followed by Prep-HPLC | > 95% | - | Demonstrates the effectiveness of a multi-step approach.[5] |
| Omega-3 Fatty Acid Ethyl Esters | Reversed-Phase MPLC | 90.34% | 74.30% | Shows the potential of MPLC for achieving high purity and recovery. |
Visualization of Workflows
Workflow for MMAF Purification
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 3. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting MMAF synthesis from intermediate 2 low yield
This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of Monomethyl auristatin F (MMAF), specifically focusing on the peptide coupling step involving a key intermediate.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly low yield (<40%) in the coupling step to form the full peptide backbone of MMAF. What are the most common causes?
Low yields in the synthesis of complex peptides like MMAF are often multifactorial. The most common issues stem from the peptide coupling steps, which can be hampered by steric hindrance from bulky amino acid residues, suboptimal reaction conditions, and the formation of side products. Key factors include incomplete reactions, epimerization at chiral centers, and side reactions with coupling reagents.[1][2]
Q2: Our LC-MS analysis of the crude product shows multiple peaks close to the desired product mass. What are these impurities likely to be?
The presence of multiple peaks with similar mass-to-charge ratios strongly suggests the formation of diastereomers due to epimerization.[1] Auristatins have multiple chiral centers, and the α-carbon of amino acid residues is particularly susceptible to racemization during the activation and coupling steps.[1][3] Other possibilities include incompletely deprotected peptide chains or side products like guanidinylation products if uronium-based coupling reagents (e.g., HATU, HBTU) are used without pre-activation.[1][4]
Q3: Which peptide coupling reagents are recommended for sterically hindered fragments of MMAF?
For sterically demanding couplings, as is common in the MMAF synthesis, uronium/aminium-based reagents like HATU, HBTU, and COMU are generally more effective than standard carbodiimides such as DCC or EDC.[2][5] Phosphonium (B103445) salts like PyBOP are also excellent choices for minimizing racemization and driving the reaction to completion.[2] The choice of reagent should be paired with an appropriate non-nucleophilic base, typically diisopropylethylamine (DIPEA).[6]
Troubleshooting Guide: Low Yield in Fragment Coupling
This guide focuses on troubleshooting the coupling of Intermediate 2 (a C-terminal dipeptide fragment, e.g., H-Dap-Phe-OH) with the N-terminal tripeptide fragment of MMAF.
Step 1: Initial Analysis of the Crude Reaction Mixture
Before extensive troubleshooting, it is critical to analyze the crude product to diagnose the problem.
-
Observation: Low yield of the desired product is confirmed after purification.
-
Action: Analyze the crude reaction mixture using LC-MS and TLC.
-
Analysis:
-
Are the starting materials (Intermediate 2 and the tripeptide fragment) fully consumed?
-
Is there one major side product or a complex mixture of impurities?
-
Do the masses of the side products correspond to expected byproducts (e.g., epimers, guanidinylated peptides)?
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of low yield.
Caption: Troubleshooting workflow for low yield in MMAF fragment coupling.
Step 2: Addressing Specific Problems
Based on the initial analysis, proceed with the targeted solutions summarized in the table below.
| Observation from Crude Analysis | Potential Cause | Recommended Solutions |
| High levels of unreacted starting materials | Incomplete Coupling Reaction: Steric hindrance is preventing the reaction from reaching completion.[2] | 1. Optimize Conditions: Increase the reaction time or perform a "double coupling" by adding a second fresh batch of activated acid and reagents.[2] 2. Reagent Stoichiometry: Increase the equivalents of the coupling reagent and activated amino acid (typically 3-5 equivalents).[2] 3. Potent Reagents: Switch to a more powerful coupling reagent known to be effective for hindered couplings, such as HATU or COMU.[2][5] |
| Multiple peaks with the same mass (diastereomers) | Epimerization/Racemization: The activation step is causing the chiral center of the amino acid to lose its stereochemical integrity.[1][4] | 1. Use Additives: Include an additive like HOBt or HOAt, which is known to suppress racemization.[4] 2. Optimize Base: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, or reduce the equivalents of DIPEA.[5] 3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.[1] |
| Major side product with mass of (Peptide + ~112 Da) | Guanidinylation of N-terminus: The uronium-based coupling reagent (e.g., HBTU, HATU) has reacted directly with the free amine of the peptide chain.[1][4] | 1. Pre-activation: Always pre-activate the carboxylic acid fragment with the coupling reagent and base for several minutes before adding it to the amine fragment.[4][7] 2. Stoichiometry Control: Use a slight excess of the carboxylic acid component relative to the coupling reagent to ensure the reagent is consumed during activation.[5] |
| Low recovery after workup and purification | Hydrolysis or Poor Solubility: The product may be susceptible to hydrolysis during aqueous workup if the pH is not controlled.[1] The full peptide may have poor solubility, leading to precipitation and loss. | 1. pH Control: Ensure workup conditions are neutral or slightly acidic to prevent hydrolysis of ester or amide bonds.[1] 2. Solvent Selection: During purification, use appropriate solvents. Adding a small amount of DMSO to the mobile phase during RP-HPLC can sometimes help with the solubility of aggregating peptides.[4] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of MMAF Fragments
This protocol describes the coupling of a carboxylic acid fragment (Fragment A: MeVal-Val-Dil-OH) to an amine fragment (Fragment B: H-Dap(Boc)-Phe-OMe), a common strategy in MMAF synthesis.
-
Preparation: In a round-bottom flask under an inert nitrogen or argon atmosphere, dissolve Fragment A (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Coupling: Dissolve Fragment B (1.2 eq) in a minimal amount of anhydrous DMF and add it to the activated Fragment A solution at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or a mixture of Acetonitrile/Water.
-
Solvents: Prepare Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Purification: Purify the crude product using a preparative C18 RP-HPLC column. Elute the peptide with a linear gradient of Solvent B into Solvent A (e.g., 20% to 80% Solvent B over 40 minutes).
-
Fraction Collection: Collect fractions and analyze them by analytical LC-MS to identify those containing the pure desired product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.
MMAF Synthesis Workflow Example
The following diagram illustrates a simplified convergent synthesis approach for MMAF, highlighting the critical coupling step addressed in this guide.
Caption: Convergent synthesis workflow for MMAF highlighting the critical coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Racemization in MMAF Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the synthesis of Monomethyl Auristatin F (MMAF) from its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in MMAF synthesis?
A1: Racemization is the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers, leading to a loss of stereochemical integrity. In the context of MMAF synthesis, this typically results in a mixture of diastereomers. This is a critical issue because different diastereomers can have significantly different biological activities and toxicological profiles. The desired therapeutic efficacy of an antibody-drug conjugate (ADC) with an MMAF payload is dependent on the specific stereochemistry of the MMAF molecule. The presence of diastereomeric impurities can reduce the potency of the final ADC and introduce unforeseen toxicities, creating regulatory and safety hurdles.
Q2: At which step of the MMAF synthesis is racemization most likely to occur?
A2: Racemization is most prevalent during the peptide coupling step. Specifically, when coupling the carboxylic acid of the N-terminal peptide fragment (containing N-methyl-L-valyl-L-valyl-dolaisoleucyl-dolaphenine) to the amine of the C-terminal phenylalanine-linker moiety, the activated carboxylic acid of the dolaphenine residue is susceptible to deprotonation at the alpha-carbon. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of stereoisomers. A patent application has highlighted that conventional coupling methods can lead to 30-50% racemization at the chiral carbon of the phenylalanine analogue.[1]
Q3: Which amino acid residue in the MMAF structure is most prone to racemization during synthesis?
A3: The phenylalanine derivative at the C-terminus of the auristatin core is particularly susceptible to racemization during the coupling process.[1][2][3] This is due to the activation of its carboxyl group for amide bond formation, which increases the acidity of the adjacent alpha-hydrogen, making it prone to abstraction and subsequent loss of stereochemistry.
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is critical in controlling racemization. Highly reactive reagents can lead to the formation of symmetric intermediates or prolonged activation times, both of which increase the risk of racemization. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, and phosphonium-based reagents like PyBOP and PyAOP are generally preferred as they can promote rapid coupling, minimizing the time the activated intermediate is susceptible to racemization. Carbodiimides like DCC and DIC, if used alone, are known to cause significant racemization.
Q5: What is the role of additives in suppressing racemization?
A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents. These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed with the coupling reagent alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of diastereomeric impurity detected by chiral HPLC. | Suboptimal Coupling Reagent: Use of a coupling reagent known to promote racemization (e.g., carbodiimides without additives). | Switch to a low-racemization coupling reagent: Employ uronium/aminium reagents such as HATU, HCTU, or phosphonium (B103445) reagents like PyBOP. If using a carbodiimide (e.g., DIC), always include an additive like HOAt or OxymaPure.[4] |
| Inappropriate Base: Use of a strong or sterically unhindered base can promote racemization by abstracting the alpha-proton. | Use a weaker, sterically hindered base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger bases like triethylamine. Use the minimum necessary amount of base.[5] | |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization. | Lower the reaction temperature: Perform the coupling reaction at 0°C or even lower temperatures (-15°C to -20°C) to slow down the rate of epimerization.[5] | |
| Prolonged Reaction Time: Extended exposure of the activated intermediate to the reaction conditions increases the likelihood of racemization. | Optimize reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Pre-activation of the carboxylic acid component for a short duration before adding the amine can also be beneficial. | |
| Solvent Effects: Polar aprotic solvents like DMF or DMSO can sometimes promote racemization. | Solvent screening: If possible, explore less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), or mixtures thereof, to minimize racemization. However, ensure that the reactants remain soluble. | |
| Inconsistent Diastereomeric Excess (de) between batches. | Variability in Reagent Quality: Impurities or degradation of coupling reagents, additives, or solvents can affect the reaction outcome. | Use high-purity reagents and anhydrous solvents: Ensure all reagents are of high quality and stored under appropriate conditions. Use freshly distilled or anhydrous solvents. |
| Inconsistent Reaction Setup: Minor variations in reaction temperature, stirring speed, or reagent addition rate can lead to inconsistent results. | Standardize the reaction protocol: Maintain strict control over all reaction parameters. Use an ice bath or cryostat for precise temperature control. Add reagents slowly and consistently. | |
| Low reaction yield when using low-racemization conditions. | Reduced Reaction Rate: Low temperatures and less polar solvents can slow down the desired coupling reaction. | Increase reaction time: While keeping the temperature low, extend the reaction time and monitor for completion. Use a more potent coupling reagent: Reagents like HATU are known for their high efficiency even at lower temperatures. |
Quantitative Data Summary
The following table summarizes the impact of different strategies on controlling racemization during the critical coupling step in MMAF synthesis. Precise quantitative data for MMAF is often proprietary; however, the following provides a qualitative and semi-quantitative guide based on established principles in peptide chemistry and available literature.
| Coupling Method/Condition | Expected Diastereomeric Excess (de) | Notes |
| Conventional Carbodiimide (e.g., DCC or DIC alone) | Low (Potentially 0-40%) | Prone to significant racemization (reported up to 30-50% for mc-MMAF).[1] Not recommended. |
| Carbodiimide with Additive (e.g., DIC/HOBt or DIC/HOAt) | Moderate to High (>80-95%) | The addition of HOBt or HOAt significantly suppresses racemization. HOAt is generally more effective than HOBt. |
| Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU) | High to Very High (>95-99%) | These reagents are designed for efficient coupling with minimal racemization. HATU is often considered one of the most effective. |
| Phosphonium Reagents (e.g., PyBOP, PyAOP) | High to Very High (>95-99%) | Similar to uronium reagents, these are highly effective at suppressing racemization. |
| Reaction at Room Temperature | Lower | Increased thermal energy leads to a higher rate of racemization. |
| Reaction at 0°C to -20°C | Higher | Reduced temperature significantly slows the rate of epimerization.[5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol describes a general procedure for the coupling of the MMAF N-terminal tetrapeptide fragment with the C-terminal phenylalanine-linker moiety using HATU, a highly effective, low-racemization coupling reagent.
Materials:
-
N-terminally protected MMAF tetrapeptide fragment (acid)
-
C-terminal phenylalanine-linker moiety (amine)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-terminally protected MMAF tetrapeptide fragment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Amine Addition: In a separate flask, dissolve the C-terminal phenylalanine-linker moiety (1.2 eq) in anhydrous DMF.
-
Cooling: Cool both solutions to 0°C using an ice bath.
-
Base Addition: To the solution containing the MMAF tetrapeptide fragment and HATU, slowly add DIPEA (2.5 eq).
-
Coupling: Immediately and slowly add the solution of the C-terminal phenylalanine-linker moiety to the activated tetrapeptide solution at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
Chiral Analysis: Determine the diastereomeric excess of the purified product using a validated chiral HPLC method.
Protocol 2: Chiral HPLC Analysis of MMAF Diastereomers
This protocol provides a general method for the separation and quantification of MMAF diastereomers. Specific column and mobile phase conditions may need to be optimized for different MMAF derivatives.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)
-
MMAF sample for analysis
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the purified MMAF product in the mobile phase.
-
Injection: Inject a small volume of the sample solution onto the HPLC system.
-
Chromatographic Separation: Run the chromatogram under isocratic conditions. The two diastereomers should be resolved into two separate peaks.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Quantification: Integrate the peak areas of the two diastereomer peaks. Calculate the diastereomeric excess (de) using the following formula: de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for overcoming racemization in MMAF synthesis.
References
- 1. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 2. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 3. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
optimizing reaction conditions for MMAF intermediate 2 to MMAF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Monomethyl Auristatin F (MMAF) from its precursor, MMAF intermediate 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction from this compound to MMAF shows low yield. What are the potential causes and how can I improve it?
A1: Low yield in the conversion of this compound to MMAF can stem from several factors. Here’s a systematic troubleshooting guide:
-
Incomplete Deprotection: If your synthesis involves a deprotection step, incomplete removal of the protecting group is a common culprit.
-
Solution: Extend the reaction time or increase the temperature according to the specific deprotection protocol. Ensure the deprotection agent is fresh and used in the correct stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
-
-
Inefficient Coupling: If the synthesis involves a coupling reaction (e.g., adding a final amino acid or linker), the coupling efficiency might be low.
-
Solution: Ensure all reagents, especially the coupling agents (e.g., HATU, HOBt), are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the equivalents of the coupling reagents and the component being coupled.
-
-
Side Reactions: Undesired side reactions can consume your starting material or product.
-
Solution: Lowering the reaction temperature may help to minimize side reactions. A patent on Mc-MMAF (B608802) synthesis suggests a reaction temperature between -20°C and 40°C, with a preferred range of -10°C to 25°C.[1] Additionally, ensure the correct order of reagent addition as specified in the protocol.
-
-
Product Degradation: MMAF, being a potent cytotoxic agent, might be sensitive to certain conditions.
-
Solution: Minimize the exposure of the product to harsh conditions (e.g., strong acids or bases, high temperatures) for extended periods. Once the reaction is complete, proceed with workup and purification promptly.
-
-
Purification Issues: Significant loss of product can occur during purification.
-
Solution: Optimize your purification method. For HPLC purification, ensure the column and solvent system are appropriate for your compound. For crystallization, screen different solvent systems to find conditions that provide good recovery.
-
Q2: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the crude product. What are these impurities and how can I avoid them?
A2: The presence of multiple impurities indicates side reactions or incomplete reactions. Common impurities could include:
-
Unreacted Starting Material: The most straightforward impurity to identify.
-
Solution: As mentioned in A1, optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
-
-
Diastereomers: If the reaction involves the formation of a new chiral center, diastereomers might be formed. Racemization at existing chiral centers is also a possibility, especially under harsh basic or acidic conditions. A patent on Mc-MMAF synthesis notes that using certain amide condensing agents can cause racemization of the chiral carbon linked to the phenylpropionamide group of MMAF.[1]
-
Solution: Use milder reaction conditions. Employ chiral-specific reagents or catalysts if applicable. Chiral HPLC can be used to separate and quantify diastereomers.
-
-
Byproducts from Coupling Reagents: The byproducts of coupling reagents (e.g., from HATU or HOBt) can sometimes be difficult to remove.
-
Solution: Follow standard workup procedures to remove these byproducts. An aqueous wash with a mild acid or base can often help.
-
-
Deletion Peptides: In a stepwise synthesis, the failure to couple a unit can lead to deletion peptides.[2]
-
Solution: Ensure optimal coupling efficiency at each step of the synthesis.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Effective reaction monitoring is crucial for optimizing conditions and determining the reaction endpoint.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product. Choose a solvent system that provides good separation between the starting material and the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress. It is highly sensitive and can resolve closely related compounds, making it ideal for monitoring the formation of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and intermediates by providing molecular weight information, which is particularly useful in complex reaction mixtures.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for MMAF Synthesis
| Entry | Parameter | Condition | Yield (%) | Purity (%) | Notes |
| 1 | Temperature | 25°C | 60 | 85 | Baseline experiment. |
| 2 | Temperature | 0°C | 55 | 90 | Lower yield but higher purity, suggesting fewer side reactions. |
| 3 | Temperature | 40°C | 65 | 75 | Higher yield but significantly lower purity. |
| 4 | Reaction Time | 2 hours | 50 | 88 | Incomplete reaction. |
| 5 | Reaction Time | 8 hours | 62 | 84 | Reaction complete, but some product degradation observed. |
| 6 | Coupling Reagent | 1.2 eq | 60 | 85 | Standard condition. |
| 7 | Coupling Reagent | 1.5 eq | 75 | 88 | Improved yield and purity with excess coupling reagent. |
| 8 | Base | DIEA (2.5 eq) | 78 | 92 | Optimized conditions from previous entries, showing good yield and purity. |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction and substrates.
Experimental Protocols
Protocol: General Procedure for the Conversion of a Protected MMAF Intermediate to MMAF
This protocol assumes "this compound" is an N-terminally protected precursor.
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) for a Boc-protecting group or DMF for an Fmoc-protecting group).
-
Add the deprotection reagent (e.g., trifluoroacetic acid for Boc or piperidine (B6355638) for Fmoc) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Coupling Reaction (if applicable, e.g., for Mc-MMAF synthesis):
-
Dissolve the deprotected intermediate in an anhydrous solvent like DMF under an inert atmosphere.[3]
-
In a separate flask, pre-activate the carboxylic acid to be coupled (e.g., maleimidocaproic acid) with a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.5 eq).[3]
-
Add the activated carboxylic acid solution to the solution of the deprotected intermediate.
-
Stir the reaction at room temperature and monitor its progress by HPLC.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted reagents and byproducts.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain pure MMAF.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in MMAF synthesis.
Caption: Assumed chemical transformation from this compound to MMAF.
References
Technical Support Center: Purification of MMAF from Intermediate 2
Welcome to the technical support center for the purification of Monomethyl Auristatin F (MMAF) synthesized from its synthetic precursor, Intermediate 2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing MMAF from Intermediate 2?
A1: Common impurities can include diastereomers, deletion peptides (if applicable to the synthesis route of Intermediate 2), and unreacted starting materials. Racemization during the synthesis can also lead to the formation of isomeric impurities that are often difficult to separate from the final product.
Q2: Why is my MMAF product showing poor solubility or precipitation during purification?
A2: MMAF and its derivatives, such as Mc-MMAF, are known to be highly hydrophobic. This hydrophobicity can lead to aggregation and precipitation, particularly in aqueous mobile phases used in chromatography. It is crucial to carefully select solvents that ensure the solubility of MMAF throughout the purification process.
Q3: Which chromatographic techniques are most effective for purifying MMAF?
A3: Several chromatographic techniques can be employed for MMAF purification. The choice depends on the specific impurities present and the scale of the purification. Commonly used methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating non-polar to moderately polar compounds and is widely used for purifying complex synthetic molecules.
-
Silica (B1680970) Gel Chromatography: A standard technique for purifying organic compounds. It can be effective for separating less polar impurities.
-
Medium Pressure Liquid Chromatography (MPLC): Mentioned as a viable method for the purification of related compounds and can be a scalable option.
Q4: I am observing co-elution of my MMAF product with an impurity. How can I improve the resolution?
A4: Improving resolution can be achieved by optimizing several chromatographic parameters:
-
Mobile Phase Gradient: Adjusting the gradient slope in RP-HPLC can enhance the separation of closely eluting compounds.
-
Stationary Phase: Trying a different column with a different stationary phase chemistry (e.g., C18, C8, Phenyl) can alter selectivity.
-
Solvent System: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH (if the molecule has ionizable groups) can impact retention and selectivity.
-
Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of MMAF synthesized from Intermediate 2.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Precipitation on Column: The high hydrophobicity of MMAF may cause it to precipitate on the column, especially at the injection point when using highly aqueous mobile phases. | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. - Consider using a stronger sample solvent. - Modify the initial mobile phase to be more organic. |
| Product Instability: Harsh pH conditions during purification could lead to degradation of the MMAF product. | - Assess the stability of MMAF at different pH values to determine an optimal range for purification. | |
| Incomplete Elution: The product may be strongly retained on the column. | - Increase the percentage of the strong eluting solvent at the end of the gradient. - Use a column with a less retentive stationary phase. | |
| Broad or Tailing Peaks in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of sample injected onto the column. |
| Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. | - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask silanol (B1196071) interactions. | |
| Poor Sample Solubility in Mobile Phase: The sample may not be fully soluble in the mobile phase as it travels through the column. | - Adjust the mobile phase composition to improve solubility. | |
| Presence of Isomeric Impurities | Racemization During Synthesis: The synthesis step from Intermediate 2 to MMAF may induce racemization at a chiral center, leading to diastereomers that are difficult to separate. | - Optimize the reaction conditions to minimize racemization. - Employ a high-resolution chiral chromatography method if standard RP-HPLC is insufficient. |
| Inconsistent Purification Results | Variability in Starting Material: The purity of Intermediate 2 can significantly impact the impurity profile of the crude MMAF, affecting the consistency of the purification. | - Ensure consistent quality and purity of Intermediate 2 for each batch. |
| Column Degradation: The performance of the chromatography column can degrade over time. | - Implement a regular column cleaning and testing protocol. - Replace the column if performance deteriorates. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of MMAF
This protocol outlines a general method for the purification of MMAF using RP-HPLC.
1. Sample Preparation:
-
Dissolve the crude MMAF synthesized from Intermediate 2 in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile and Water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is commonly used. Dimensions will depend on the scale of purification.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
3. Chromatographic Conditions:
-
Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized based on analytical scale runs.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: Monitor the elution at a wavelength where MMAF has significant absorbance (e.g., 220 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
4. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified MMAF.
Protocol 2: Silica Gel Flash Chromatography
This protocol is suitable for a preliminary purification step to remove less polar impurities.
1. Slurry Preparation:
-
Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) based on Thin Layer Chromatography (TLC) analysis of the crude MMAF.
-
Prepare a slurry of silica gel in the chosen eluent.
2. Column Packing:
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column by running the eluent through it until the bed is stable.
3. Sample Loading:
-
Dissolve the crude MMAF in a minimal amount of the solvent used for the mobile phase or a less polar solvent.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Collect fractions and monitor their composition by TLC.
5. Product Recovery:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to yield the partially purified MMAF, which may then be subjected to a final purification step like RP-HPLC.
Visualizations
Caption: Workflow for troubleshooting the purification of MMAF.
Technical Support Center: Preventing Aggregation of ADCs with MMAF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF).
A Note on "Intermediate 2": The term "Intermediate 2" is not a standardized term in ADC manufacturing. In the context of this guide, we will interpret "Intermediate 2" as the drug-linker intermediate, which consists of the MMAF payload attached to its chemical linker prior to conjugation with the antibody.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a significant issue?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1] This is a critical quality attribute to control because aggregation can negatively impact the efficacy, safety, and stability of the therapeutic product.[2] Aggregates can lead to altered pharmacokinetics, reduced potency, and an increased risk of immunogenicity in patients.[3] Furthermore, aggregation can cause manufacturing challenges, leading to product loss and reduced yields.[3]
Q2: What are the primary causes of aggregation in ADCs, particularly with a hydrophobic payload like MMAF?
A2: The aggregation of ADCs is a complex issue with multiple contributing factors.[2] For ADCs with hydrophobic payloads like MMAF, the primary drivers of aggregation include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic MMAF payload onto the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic MMAF molecules are attached to the antibody, which generally increases the propensity for aggregation.[5]
-
Conjugation Process Conditions: The conditions used during the conjugation of the MMAF-linker to the antibody can induce aggregation. This includes the use of organic co-solvents to dissolve the hydrophobic drug-linker, unfavorable pH or buffer conditions that destabilize the antibody, and elevated temperatures.[3]
-
Antibody-Specific Properties: The inherent stability and biophysical properties of the monoclonal antibody itself can influence the aggregation propensity of the final ADC.[2]
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations, freeze-thaw cycles, and mechanical stress (e.g., shaking), can induce aggregation.[6]
Q3: How does the drug-to-antibody ratio (DAR) impact the aggregation of MMAF-ADCs?
A3: The drug-to-antibody ratio (DAR) has a significant impact on the biophysical properties and stability of an ADC.[5] Generally, a higher DAR, especially with a hydrophobic payload like MMAF, leads to a greater tendency for aggregation.[5] This is because a higher number of conjugated drug molecules increases the overall surface hydrophobicity of the ADC, promoting intermolecular interactions.[5] Studies have shown that ADCs with high DAR values can exhibit reduced stability and faster clearance in vivo due to aggregation.[5] Therefore, optimizing the DAR is a critical step in developing a stable and effective ADC.
Q4: What role does the linker play in preventing aggregation?
A4: The chemical linker that connects the MMAF payload to the antibody plays a crucial role in the overall stability and aggregation propensity of the ADC. The properties of the linker can be modulated to help mitigate aggregation:
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) groups, into the linker can help to offset the hydrophobicity of the MMAF payload.[2][] This can shield the hydrophobic regions and reduce the likelihood of intermolecular interactions that lead to aggregation.[]
-
Length and Structure: The length and chemical structure of the linker can influence how the payload is presented on the antibody surface and can affect the overall conformation and stability of the ADC.[8]
Q5: What are the recommended analytical techniques for detecting and quantifying ADC aggregation?
A5: A multi-faceted approach using a combination of orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.[9] Commonly used methods are summarized in the table below.
| Technique | Principle of Separation/Detection | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher molecular weight (HMW) species.[2][9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[2][10] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force. | Offers high-resolution separation of different species and can characterize the size and shape of aggregates.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Can be used to monitor changes in the hydrophobicity of an ADC, which is often correlated with aggregation propensity.[9][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Can be coupled with SEC to identify the composition of different aggregated species.[2][12] |
Troubleshooting Guides
Problem: High levels of aggregation are observed immediately after conjugation with the MMAF-linker intermediate.
This is a common issue that often points to suboptimal conditions during the conjugation reaction or issues with the starting materials.
Troubleshooting Flowchart for Post-Conjugation Aggregation
Caption: A flowchart to guide the troubleshooting of ADC aggregation immediately following the conjugation step.
Problem: Increased aggregation is observed during the purification process.
Purification steps, while necessary to remove impurities, can sometimes introduce stress that promotes aggregation.
| Possible Cause | Recommended Solution |
| Harsh Elution Conditions | If using chromatography (e.g., Protein A, Ion Exchange), harsh elution conditions (e.g., very low pH) can denature the ADC. Screen for milder elution buffers or consider alternative purification methods like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) for polishing steps.[2] |
| High Local Concentration on Column | High protein concentration on the chromatography resin can promote intermolecular interactions. Optimize the loading capacity of the column and consider using a lower concentration of the ADC during loading. |
| Inappropriate Chromatography Resin | The surface chemistry of the chromatography resin can have non-specific interactions with the ADC, leading to aggregation. Screen different types of resins to find one that is most compatible with your ADC. |
| Shear Stress During Filtration/Ultrafiltration | High shear forces during diafiltration or ultrafiltration steps can cause protein denaturation and aggregation.[2] Optimize the pump speed and transmembrane pressure to minimize shear stress. |
Problem: Aggregation occurs during formulation and long-term storage.
The final formulation is critical for ensuring the long-term stability of the ADC.
Factors Influencing ADC Formulation Stability
Caption: A diagram illustrating the key formulation and storage factors that contribute to the stability of an MMAF-ADC.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomer, dimer, and higher molecular weight (HMW) species of an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
-
Low-protein-binding centrifuge tubes and filters (0.22 µm)
Methodology:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample at room temperature or on ice.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Screening for Optimal Formulation Conditions to Minimize Aggregation
Objective: To identify suitable excipients and buffer conditions that can stabilize an ADC formulation and prevent aggregation under stress.
Materials:
-
ADC stock solution
-
A panel of formulation buffers at different pH values (e.g., acetate, histidine, phosphate)
-
Stock solutions of various excipients (e.g., sucrose, trehalose, arginine, polysorbate 20)
-
96-well plate or microcentrifuge tubes
-
Incubator or water bath for thermal stress
-
Instrumentation for aggregation analysis (e.g., DLS plate reader, SEC-HPLC)
Methodology:
-
Formulation Preparation: In a 96-well plate or microcentrifuge tubes, prepare a matrix of ADC formulations by mixing the ADC stock solution with different buffers and excipients at various final concentrations. Include a control formulation with no added excipients.
-
Initial Analysis (T=0): Analyze a small aliquot of each formulation at the beginning of the experiment to determine the initial level of aggregation.
-
Stress Conditions: Incubate the plate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks) to induce thermal stress. A control plate should be stored at the recommended storage temperature (e.g., 4°C).
-
Aggregation Analysis: After the stress period, allow the samples to return to room temperature. Analyze both the T=0 and stressed samples for aggregation using a high-throughput method like DLS to measure changes in particle size. Confirm the results for the most promising formulations using a quantitative method like SEC-HPLC.
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.
Workflow for Formulation Screening
Caption: A step-by-step workflow for screening and identifying optimal formulation conditions to minimize ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 8. leapchem.com [leapchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Improving the Stability of MMAF-Based Drug-Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development of Monomethyl Auristatin F (MMAF)-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF and why is it used in ADCs?
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that works by inhibiting cell division through the blockade of tubulin polymerization.[1][2] Due to its high cytotoxicity, it is not used as a standalone drug but is highly effective as a payload in ADCs.[][4] Its charged C-terminal phenylalanine group reduces its ability to cross cell membranes, which can lower systemic toxicity compared to its analogue, MMAE.[][5] When conjugated to a monoclonal antibody, it can be directed specifically to cancer cells.[1]
Q2: What are the most common stability issues observed with MMAF-based ADCs?
The primary stability challenges for MMAF-based ADCs are:
-
Aggregation: ADCs, particularly those with hydrophobic payloads like MMAF, have a strong tendency to aggregate or "clump up."[6] This is influenced by the drug-to-antibody ratio (DAR), the hydrophobicity of the linker-payload, and the conjugation chemistry.[6][7]
-
Premature Drug Deconjugation: The linker connecting MMAF to the antibody can be unstable in systemic circulation, leading to the premature release of the cytotoxic payload.[2][8] This can result in off-target toxicity and reduced efficacy.[8] Factors influencing this include the linker's chemical structure and the plasma enzymes of the preclinical species used for testing.[9][10]
Q3: How does the choice of linker impact the stability of an MMAF-ADC?
The linker is a critical component for ADC stability.[] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers (e.g., valine-citrulline): These are designed to be stable in circulation and cleaved by enzymes like cathepsins inside the target tumor cell.[][13] However, some cleavable linkers, like the commonly used valine-citrulline (vc) linker, can show instability in mouse plasma due to cleavage by carboxylesterase Ces1c, leading to premature drug release.[9][10]
-
Non-cleavable Linkers (e.g., maleimidocaproyl 'mc'): These linkers release the drug after the ADC is internalized and the antibody is degraded in the lysosome.[14] They generally exhibit greater stability in plasma.[2] However, the resulting payload-linker-amino acid metabolite must retain its cytotoxic activity.[8] The stability of the maleimide (B117702) attachment itself can be a concern, as the thiosuccinimide group formed can be unstable under physiological conditions.[15]
Q4: What is the Drug-to-Antibody Ratio (DAR) and how does it affect stability?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[16] A high DAR can increase the hydrophobicity of the ADC, which often leads to a greater propensity for aggregation and faster clearance from circulation.[6][17] Conversely, a low DAR may not provide sufficient potency. Optimizing the DAR is a critical step in balancing efficacy, stability, and toxicity.[16]
Troubleshooting Guide
Problem 1: High levels of aggregation are observed in my MMAF-ADC preparation by Size-Exclusion Chromatography (SEC).
-
Potential Cause 1: High Hydrophobicity. The conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, promoting self-association.[6][7] This effect is often exacerbated at higher DAR values.
-
Solution 1a: Optimize DAR. Aim for a lower average DAR. Characterize fractions with different DARs using Hydrophobic Interaction Chromatography (HIC) to identify species with the highest aggregation propensity.[18]
-
Solution 1b: Formulation Optimization. Screen different formulation buffers. The inclusion of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) can help mitigate hydrophobic interactions and reduce aggregation.[19][20]
-
Solution 1c: Use More Hydrophilic Linkers. Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help counteract the hydrophobicity of the MMAF payload and reduce aggregation.[14][21]
-
Potential Cause 2: Inefficient Conjugation Chemistry. If using cysteine-based conjugation, incomplete reduction of interchain disulfides or re-oxidation can lead to heterogeneity and aggregation. The maleimide linker itself can undergo side reactions.
-
Solution 2a: Optimize Conjugation Reaction. Carefully control reaction parameters such as pH, temperature, and the molar ratio of reducing agent and linker-drug.[19]
-
Solution 2b: Explore Site-Specific Conjugation. Site-specific conjugation methods can produce more homogeneous ADCs with defined DARs, which often exhibit improved stability and pharmacokinetic properties compared to stochastic conjugation.[14]
Problem 2: My MMAF-ADC shows rapid drug deconjugation in an in vitro plasma stability assay.
-
Potential Cause 1: Linker Instability in Plasma. The linker may be susceptible to cleavage by plasma enzymes. For example, valine-citrulline linkers are known to be cleaved by mouse carboxylesterase Ces1c.[9][10] The thiosuccinimide bond in maleimide-based linkers can also undergo retro-Michael reaction, leading to deconjugation.[15][22]
-
Solution 1a: Select Appropriate Preclinical Species. Be aware of interspecies differences in plasma enzymes. If a vc-linker is used, stability may be higher in human or cynomolgus monkey plasma than in rodent plasma.[9][23]
-
Solution 1b: Modify the Linker. To improve the stability of vc-linkers in mouse models, a glutamic acid can be added adjacent to the valine (EVCit), which has been shown to dramatically increase the ADC's half-life.[10] For maleimide-based linkers, using next-generation maleimides that form more stable bonds can prevent deconjugation.
-
Solution 1c: Switch to a Non-Cleavable Linker. If premature cleavage is persistent, a stable, non-cleavable linker may be a better option, provided the resulting MMAF-amino acid catabolite is sufficiently potent.[14]
-
Potential Cause 2: Assay-Related Artifacts. The experimental setup, including sample handling and analysis, could contribute to perceived instability.
-
Solution 2a: Verify Analytical Methods. Use orthogonal methods to confirm drug release. For example, quantify free payload using LC-MS and monitor changes in average DAR using HIC or mass spectrometry.[2][24]
-
Solution 2b: Ensure Proper Sample Handling. Minimize freeze-thaw cycles of plasma and ADC samples. Use appropriate protease inhibitors if warranted by the experimental design. Freshly prepare solutions when possible, as some payloads can be unstable in solution.[25][26]
Quantitative Data Summary
The stability of an MMAF-drug linker is highly dependent on its specific chemistry and the biological matrix in which it is tested. The following tables summarize representative data from the literature.
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | ADC Construct | Half-life in Mouse Plasma | Key Finding | Reference |
| Valine-Citrulline (vc) | Model ADC | ~2 days | Susceptible to cleavage by mouse carboxylesterase Ces1c. | [10] |
| Glutamic acid-Valine-Citrulline (EVCit) | Model ADC | ~12 days | Addition of glutamic acid residue significantly protects the linker from premature cleavage in mouse plasma. | [10] |
| OHPAS (ortho hydroxy-protected aryl sulfate) | Anti-B7-H3-MMAF | Stable | OHPAS linker showed high stability in mouse plasma. | [9] |
| VC-PABC | Anti-B7-H3-MMAF | Unstable | VC-PABC linker was relatively unstable in mouse plasma in vitro and in vivo. | [9] |
Table 2: Impact of DAR on ADC Aggregation
| ADC Construct | DAR | Storage Condition | Aggregation (% HMW) | Key Finding | Reference |
| Trastuzumab-MMAE | 8 | 2 days @ 40°C | >95% | High DAR significantly increases temperature-stressed aggregation for hydrophobic payloads. | [21] |
| Trastuzumab-MMAU (hydrophilic auristatin) | 8 | 2 days @ 40°C | ~2% | A hydrophilic payload allows for high DAR conjugation with minimal aggregation. | [21] |
| Ab095-vc-MMAE | 3.6 | 6 days @ 37°C (Human Plasma) | ~2.5% | Aggregation increases over time in plasma. | [27] |
| Ab095-vc-MMAE | 7.2 | 6 days @ 37°C (Human Plasma) | ~5.0% | Higher DAR leads to a higher rate of aggregation in plasma. | [27] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by SEC-MALS
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of molar mass and the quantification of aggregates without relying on column calibration.[28][29]
-
Objective: To separate ADC monomers from aggregates (dimers, high molecular weight species) and determine the molar mass of each species.
-
Instrumentation:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN)
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab)
-
-
Methodology:
-
System Preparation: Equilibrate the entire system (HPLC, column, detectors) with a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Dilute the MMAF-ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-binding 0.1 µm filter.
-
Data Acquisition: Inject the prepared sample onto the SEC column. Collect data from the UV, MALS, and dRI detectors simultaneously.
-
Data Analysis:
-
Use specialized software (e.g., ASTRA software) to analyze the data.[16]
-
Determine the molar mass across each eluting peak using the light scattering and concentration data (from dRI or UV).
-
Integrate the peaks corresponding to monomer, dimer, and other high molecular weight species to calculate the percentage of aggregation.
-
The protein's dn/dc value (refractive index increment) is required for molar mass calculation from the dRI signal. A value of ~0.185 mL/g is typical for proteins.
-
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since each conjugated MMAF molecule increases the ADC's hydrophobicity, HIC can resolve species with different numbers of drugs (DAR0, DAR1, DAR2, etc.).[18][30]
-
Objective: To determine the average DAR and drug-load distribution of an MMAF-ADC.
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). An organic modifier like isopropanol (B130326) may be included in Mobile Phase B to elute highly hydrophobic, high-DAR species.[31]
-
-
Methodology:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample. The ADC will bind to the hydrophobic stationary phase.
-
Gradient Elution: Apply a linear inverse salt gradient, decreasing the concentration of Mobile Phase A and increasing Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and increasing DAR). The unconjugated antibody (DAR0) elutes first, followed by DAR1, DAR2, etc.
-
Integrate the area of each peak (A_n, where n is the DAR).
-
Calculate the average DAR using the following formula: Average DAR = (Σ(A_n * n)) / (ΣA_n)
-
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the drug-linker by incubating the ADC in plasma and measuring drug deconjugation over time.[2][26]
-
Objective: To determine the rate of MMAF deconjugation from the ADC in plasma from different species.
-
Materials:
-
MMAF-ADC
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), typically with an anticoagulant like K2EDTA.
-
Incubator at 37°C
-
Analysis instrumentation (e.g., LC-MS/MS for free payload, HIC for average DAR)
-
-
Methodology:
-
Incubation: Spike the MMAF-ADC into pre-warmed (37°C) plasma to a final concentration (e.g., 100 µg/mL).
-
Time Course: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 96 hours). The T=0 sample should be processed immediately by quenching the reaction to serve as the baseline.
-
Sample Quenching & Processing: Stop the reaction at each time point by adding an excess of ice-cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[23] For DAR analysis, affinity capture (e.g., using Protein A beads) may be used to isolate the ADC from plasma components.[24]
-
Analysis of Free Payload (LC-MS/MS):
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released MMAF payload using a validated LC-MS/MS method.
-
Quantify the amount of released drug against a standard curve.
-
-
Analysis of Average DAR (HIC or MS):
-
Analyze the purified ADC from each time point using the HIC method described in Protocol 2 or by intact mass spectrometry.
-
Calculate the average DAR at each time point to monitor drug loss from the antibody.
-
-
Data Reporting: Report the results as the percentage of drug released over time or the change in average DAR over time. Calculate a half-life (t½) for the drug-linker if sufficient degradation is observed.
-
Visualizations
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. wyatt.com [wyatt.com]
- 29. cytivalifesciences.com [cytivalifesciences.com]
- 30. tandfonline.com [tandfonline.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quality Control for MMAF Intermediate 2 in ADC Production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the quality control parameters for Monomethyl Auristatin F (MMAF) Intermediate 2, a critical component in the synthesis of antibody-drug conjugates (ADCs). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MMAF Intermediate 2 and why is its quality crucial for ADC production?
A1: this compound is a key synthetic precursor in the manufacturing of the potent cytotoxic agent Monomethyl Auristatin F (MMAF). The purity and quality of this intermediate directly impact the final MMAF payload, influencing the efficacy, safety, and consistency of the resulting ADC.[1] Impurities introduced at this stage, such as diastereomers or deletion peptides, can be difficult to remove in subsequent steps and may alter the physicochemical and biological properties of the final ADC product.[1]
Q2: What are the critical quality attributes (CQAs) for this compound?
A2: The primary CQAs for this compound include:
-
Purity: The percentage of the desired chemical entity, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation of the correct chemical structure, usually verified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Impurity Profile: Identification and quantification of process-related impurities (e.g., starting materials, by-products) and product-related impurities (e.g., isomers, degradation products).
-
Chiral Purity: The ratio of the desired stereoisomer to any undesired stereoisomers (diastereomers or enantiomers), which is critical for biological activity.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.
Q3: What are the typical acceptance criteria for impurities in this compound?
A3: While specific acceptance criteria are often product-dependent and based on risk assessment, general guidelines from regulatory bodies like the ICH can be applied. For impurities in new drug substances, any impurity present at a level greater than 0.10% should be reported, and those above 0.15% may require toxicological qualification.[2] For peptide-related impurities, it is recommended that any new impurity not exceed 0.5%.
Quality Control Parameters
The following table summarizes the key quality control tests and typical acceptance criteria for this compound.
| Parameter | Analytical Method | Typical Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Ensures basic product quality and consistency. |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Conforms to the reference standard | Confirms the correct chemical structure of the intermediate. |
| Purity (by HPLC) | Reversed-Phase HPLC (RP-HPLC) with UV detection (e.g., at 214 nm and 280 nm) | ≥ 98.0% | Ensures a high level of the desired compound, minimizing the impact of impurities on subsequent reactions and the final ADC. |
| Largest Single Impurity | RP-HPLC | ≤ 0.5% | Controls the level of the most abundant impurity to ensure it does not compromise the quality and safety of the final product. |
| Total Impurities | RP-HPLC | ≤ 2.0% | Sets a limit for the overall level of impurities. |
| Chiral Purity (Diastereomeric Excess) | Chiral HPLC or LC-MS | ≥ 99.0% | Ensures the correct stereochemistry, which is critical for the biological activity of the final MMAF payload. |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits | Guarantees that solvent levels are within safe limits for pharmaceutical manufacturing. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Controls the amount of water, which can affect stability and reactivity in subsequent steps. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Synthesis-Related Issues
Problem: Low reaction yield.
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Degradation of starting materials or product.
-
Suboptimal coupling reagents or conditions.
-
-
Solutions:
-
Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Ensure all reagents and solvents are anhydrous, as water can interfere with many coupling reactions.
-
Screen different coupling reagents and bases to find the most efficient combination for the specific peptide sequence.
-
Problem: High levels of epimerization or racemization.
-
Possible Causes:
-
Solutions:
-
Use milder bases (e.g., N-methylmorpholine instead of DIPEA) and lower reaction temperatures.[4]
-
Employ coupling reagents known to suppress racemization, such as those based on 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
The addition of copper(II) salts has been shown to suppress epimerization in some peptide couplings.[5]
-
Purification-Related Issues (RP-HPLC)
Problem: Poor peak shape (tailing or fronting) during RP-HPLC purification.
-
Possible Causes:
-
Solutions:
-
Increase the concentration of TFA in the mobile phase to 0.1%.[6]
-
Elevate the column temperature (e.g., 40-60 °C) to disrupt aggregates and improve peak shape.[6]
-
For very hydrophobic peptides, consider using a different organic modifier in the mobile phase, such as isopropanol (B130326).[7]
-
Problem: Low recovery of the peptide from the HPLC column.
-
Possible Causes:
-
Irreversible adsorption of the hydrophobic peptide onto the stationary phase.[7]
-
Precipitation of the peptide on the column.
-
-
Solutions:
-
Wash the column with a strong solvent like 100% isopropanol to recover adsorbed peptide.[7]
-
Before injection, ensure the peptide is fully dissolved in the mobile phase or a suitable solvent mixture. For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF before diluting with the mobile phase can be effective.[6]
-
Analytical and Characterization Issues
Problem: Inaccurate mass determination by LC-MS.
-
Possible Causes:
-
Poor ionization of the peptide.
-
Formation of multiple adducts (e.g., sodium, potassium).
-
In-source fragmentation.
-
-
Solutions:
-
Optimize the mobile phase composition for better ionization. The use of formic acid is often preferred for MS applications.
-
Adjust the mass spectrometer source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation and adduct formation.
-
Problem: Difficulty in resolving diastereomeric impurities.
-
Possible Causes:
-
Co-elution of isomers under standard RP-HPLC conditions.
-
-
Solutions:
-
Employ a dedicated chiral HPLC column and method.
-
Optimize the standard RP-HPLC method by adjusting the mobile phase composition, gradient slope, temperature, and flow rate to improve resolution.
-
Experimental Protocols & Workflows
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 analytical HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Filter and degas both mobile phases.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be from 20% to 80% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Report the area percentage of each individual impurity.
-
Workflow for Troubleshooting Poor Peak Shape in RP-HPLC
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
addressing solubility issues of MMAF intermediate 2 in organic solvents
Welcome to the Technical Support Center for MMAF Intermediate 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for dissolving this compound?
A1: Based on the properties of the closely related molecule, Monomethyl Auristatin F (MMAF), several organic solvents are effective for dissolution. Given the hydrophobic, peptide-like structure of auristatin derivatives, polar aprotic solvents are generally the first choice. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended, as commercial preparations of this compound are often supplied as a DMSO solution.[1][2] Other suitable solvents include N,N-Dimethylformamide (DMF) and ethanol.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What should I do?
A2: This is a common issue when working with hydrophobic compounds. To mitigate precipitation, it is recommended to first dissolve the compound in 100% DMSO to create a concentrated stock solution.[3] When preparing your working solution, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. This rapid dispersion can help prevent the compound from crashing out of solution. The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid affecting your experiments.[4][5]
Q3: Can I use heat to improve the solubility of this compound?
A3: Gentle warming can be an effective technique to aid in the dissolution of this compound. If you observe undissolved particles, you can place your vial in a water bath at a temperature of around 37-40°C.[6] It is crucial to avoid excessive heat, as it may lead to the degradation of the compound.
Q4: Is sonication a viable method for dissolving this compound?
A4: Yes, sonication is a useful technique to enhance the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down aggregates and increase the interaction between the compound and the solvent. Use a bath sonicator for this purpose.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ~ 25 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~ 10 |
| Ethanol | C₂H₅OH | ~ 2 |
Data is for Monomethyl Auristatin F (MMAF) and is intended as a guideline for this compound.[3]
Experimental Protocols
Protocol 1: Standard Dissolution in an Organic Solvent
This protocol outlines the standard procedure for dissolving this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of the selected organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If undissolved particles remain, proceed to the troubleshooting steps outlined in the guide below.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes how to prepare a diluted aqueous solution from a concentrated stock in an organic solvent, minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
Procedure:
-
Bring both the concentrated DMSO stock solution and the aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to the buffer.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the chosen buffer system. Consider further dilution.
Troubleshooting Guide
If you encounter solubility issues with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
References
side reactions in the conversion of MMAF intermediate 2 to MMAF
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions during the conversion of MMAF intermediate 2 to the final MMAF product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the final coupling step to synthesize MMAF?
The most prevalent side reaction during the synthesis of auristatins like MMAF is epimerization, particularly at the α-carbon of the amino acid residues being coupled.[1][2] This can lead to the formation of diastereomers, which are often difficult to separate from the desired product.[1] In some cases, racemization can be as high as 30-50%, significantly impacting the yield and purity of the final product.[2]
Other potential side reactions include incomplete coupling, where the starting materials are not fully consumed, and the formation of other unidentified impurities due to the long reaction times that may be necessary to overcome steric hindrance.[2]
Q2: What factors contribute to the high rate of epimerization in MMAF synthesis?
Several factors can contribute to epimerization during the peptide coupling steps in MMAF synthesis:
-
Activation of the Carboxylic Acid: The method used to activate the carboxylic acid group of the incoming amino acid or peptide fragment is a primary source of epimerization.[3][4]
-
Steric Hindrance: The N-terminal valine of the MMAF precursor has a methyl group on the nitrogen, which creates significant steric hindrance. This can slow down the desired coupling reaction, providing more opportunity for side reactions like epimerization to occur.[2]
-
Reaction Conditions: The choice of coupling reagents, base, solvent, and reaction temperature can all influence the rate of epimerization.[3]
Q3: How can I minimize epimerization and other side reactions?
Minimizing side reactions requires careful optimization of the reaction conditions:
-
Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in combination with carbodiimides to reduce epimerization.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is commonly used. Careful control of the amount of base is necessary, as excess base can promote epimerization.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of epimerization.
-
Reaction Time: While longer reaction times may be needed to overcome steric hindrance, it's essential to monitor the reaction progress closely (e.g., by HPLC) to avoid prolonged exposure to conditions that favor side product formation.
Q4: How can I detect and quantify the level of epimerization?
The most common method for detecting and quantifying diastereomeric impurities resulting from epimerization is High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC or reverse-phase HPLC with high resolving power.[1] The different stereoisomers will typically have slightly different retention times, allowing for their separation and quantification. Mass spectrometry (MS) can be used in conjunction with HPLC to confirm the identity of the impurities.
Quantitative Data on Side Reactions
The following table summarizes quantitative data related to a key side reaction in the synthesis of auristatin analogs.
| Side Reaction Product | Typical Percentage | Analytical Method | Reference |
| Racemized Isomers | 30-50% | High-Pressure Reverse Phase HPLC | [2] |
Experimental Protocol: Conversion of this compound to MMAF
This protocol provides a general methodology for the final peptide coupling step to synthesize MMAF, with an emphasis on minimizing side reactions. Note: This is a generalized protocol and may require optimization for your specific intermediate.
Materials:
-
This compound
-
Fmoc-L-Phenylalanine-OH (or other appropriate C-terminal precursor)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
HPLC-grade solvents for purification
-
Reverse-phase HPLC column
Procedure:
-
Deprotection of this compound (if N-terminally protected):
-
Dissolve the N-terminally protected this compound in DMF.
-
Add the deprotection reagent (e.g., 20% piperidine in DMF).
-
Stir at room temperature and monitor the reaction by HPLC until completion.
-
Remove the solvent under reduced pressure.
-
-
Coupling Reaction:
-
Dissolve the deprotected this compound and Fmoc-L-Phenylalanine-OH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the coupling reagent in anhydrous DMF.
-
Add the coupling reagent solution to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to separate the desired MMAF from any unreacted starting materials and diastereomeric impurities.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final MMAF product.
-
Visualizations
Caption: Logical workflow of MMAF synthesis highlighting the main reaction and the common side reaction of epimerization.
References
Technical Support Center: Optimization of Drug-to-Antibody Ratio (DAR) with MMAF from Intermediate 2
Welcome to the technical support center for the optimization of drug-to-antibody ratio (DAR) with Monomethyl Auristatin F (MMAF) derived from intermediate 2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and characterization of MMAF-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of the drug-to-antibody ratio with MMAF.
Section 1: MMAF-Linker Synthesis and Quality Control
Q1: We are observing low yields during the synthesis of the MMAF-linker from intermediate 2. What are the potential causes and solutions?
A1: Low yields in the synthesis of the MMAF-linker can stem from several factors related to the specific chemistry of converting "intermediate 2" to the final active MMAF-linker.
-
Potential Cause: Incomplete reaction or side reactions during the coupling of MMAF to the linker. The N-terminal valine of MMAF has a methyl group which can cause steric hindrance, slowing down the reaction.[1][2]
-
Recommended Solution:
-
Optimize Coupling Reagents: Experiment with different amide condensing agents to improve reaction efficiency.
-
Reaction Conditions: Adjust the reaction time and temperature. Due to steric hindrance, a longer reaction time might be necessary.[1][2]
-
Purification: The final product may require high-pressure reverse-phase chromatography to remove isomeric impurities that can form during the synthesis.[1][2]
-
Q2: Our purified MMAF-linker shows signs of degradation. How can we improve its stability?
A2: Linker-payloads can be labile compounds, designed to cleave at the target. This inherent instability can be a challenge during synthesis and storage.
-
Potential Cause: The linker chemistry itself might be sensitive to pH, temperature, or light.
-
Recommended Solution:
-
Storage Conditions: Store the purified MMAF-linker at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
pH Control: Ensure that the pH of solutions used during purification and storage is within a stable range for the specific linker chemistry.
-
Section 2: Antibody-Drug Conjugation
Q3: We are consistently obtaining a low Drug-to-Antibody Ratio (DAR). How can we increase it?
A3: A low DAR is a common issue and can often be resolved by optimizing the reaction conditions.
-
Potential Cause 1: Incomplete reduction of the interchain disulfide bonds of the antibody.
-
Recommended Solution: Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time. A slight increase in the molar excess of the reducing agent can be beneficial.[3]
-
Potential Cause 2: Insufficient molar excess of the MMAF-linker.
-
Recommended Solution: Increase the molar ratio of the MMAF-linker to the antibody. It is advisable to titrate this ratio to find the optimal balance between achieving the target DAR and minimizing the amount of residual free drug.[3]
-
Potential Cause 3: Suboptimal reaction buffer conditions (e.g., pH).
-
Recommended Solution: Ensure the pH of the reaction buffer is optimal for the conjugation chemistry. For cysteine-based conjugation with a maleimide (B117702) linker, a pH of around 7.0 is often used.[4]
Q4: Our ADC is showing a high DAR, leading to aggregation. How can we achieve a lower, more controlled DAR?
A4: High DARs can increase the hydrophobicity of the ADC, leading to aggregation and faster clearance in vivo.
-
Potential Cause: Excessive molar ratio of the MMAF-linker to the antibody.
-
Recommended Solution: Reduce the molar excess of the MMAF-linker in the conjugation reaction. Perform a titration to identify the ideal ratio that yields the desired DAR.
-
Potential Cause: Over-reduction of the antibody, exposing more cysteine residues for conjugation than intended.
-
Recommended Solution: Carefully control the concentration of the reducing agent and the reduction time to manage the number of available thiol groups for conjugation.
Q5: We are observing significant antibody aggregation after the conjugation reaction. What can we do to minimize this?
A5: Aggregation is a critical issue in ADC development, often caused by the increased hydrophobicity from the conjugated drug-linker.
-
Potential Cause 1: The hydrophobic nature of the MMAF-linker.
-
Recommended Solution:
-
Use of Co-solvents: While MMAF-linkers may require an organic co-solvent like DMSO for solubilization, keep the final concentration in the reaction mixture low (typically <10%) to avoid antibody denaturation and aggregation.[5]
-
Linker Modification: Consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC.[5][6]
-
-
Potential Cause 2: Unfavorable buffer conditions (pH, salt concentration).
-
Recommended Solution: Optimize the buffer composition. Aggregation can be more pronounced at the isoelectric point of the antibody.[7]
-
Potential Cause 3: Physical stress during the process.
-
Recommended Solution: Avoid vigorous agitation or multiple freeze-thaw cycles which can promote protein aggregation.
-
Advanced Technique: Immobilize the antibodies on a solid-phase support (e.g., a resin) during the conjugation process. This can prevent antibody-antibody interactions that lead to aggregation.[7][8]
Section 3: ADC Purification and Characterization
Q6: We are having difficulty purifying our MMAF ADC and removing unconjugated antibody and free drug-linker.
A6: The purification of ADCs is crucial for removing impurities that can affect efficacy and safety.
-
Recommended Technique: Hydrophobic Interaction Chromatography (HIC) is a powerful method for separating ADC species with different DARs.[5][] ADCs with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column.[10][11][12][13] This allows for the separation of unconjugated antibody (DAR=0) from drug-conjugated species.
-
Alternative Techniques:
-
Ion Exchange Chromatography (IEX): Can be used to remove impurities based on charge differences.[]
-
Size Exclusion Chromatography (SEC): Useful for removing high molecular weight aggregates.
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of small molecule impurities like unconjugated drug-linker.
-
Q7: The DAR values we are measuring are inconsistent between batches. How can we improve reproducibility?
A7: Inconsistent DAR is often a result of variability in the conjugation process.
-
Potential Cause 1: Inconsistent antibody reduction.
-
Recommended Solution: Tightly control the reduction conditions, including the concentration of the reducing agent, temperature, and incubation time.
-
Potential Cause 2: Variability in the quality or concentration of the MMAF-linker.
-
Recommended Solution: Ensure the MMAF-linker is of high purity and accurately quantified before each conjugation reaction.
-
Potential Cause 3: Differences in reaction parameters.
-
Recommended Solution: Standardize all reaction parameters, including antibody and linker concentrations, reaction time, temperature, and mixing efficiency.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Target DAR for MMAF ADCs | 2 - 4 | A DAR of around 4 is common for many approved auristatin-based ADCs.[14] Higher DARs can lead to increased toxicity and faster clearance. |
| Molar Ratio of Linker:Antibody | 5:1 to 10:1 (for cysteine conjugation) | This should be optimized for each specific antibody and linker combination to achieve the target DAR. |
| Antibody Reduction | TCEP (tris(2-carboxyethyl)phosphine) | The molar excess of TCEP should be carefully controlled to achieve the desired number of free thiols. |
| Conjugation Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time.[4] |
| Conjugation Temperature | Room Temperature or 4°C | Lower temperatures may help to reduce aggregation. |
| Organic Co-solvent | < 10% (e.g., DMSO, DMF) | To dissolve the hydrophobic drug-linker. Higher concentrations can lead to antibody denaturation.[5] |
Experimental Protocols
Protocol 1: Cysteine-Based MMAF Conjugation
This protocol is a general guideline for the conjugation of a pre-activated MMAF-linker (e.g., MC-Val-Cit-PAB-MMAF) to an antibody via reduced interchain cysteine residues.
1. Antibody Preparation:
- Start with a purified antibody solution (e.g., 1 mg/mL) in a suitable buffer like PBS.
- Perform a buffer exchange into a reaction buffer (e.g., PBS-based saline containing EDTA, pH 7.0) using a desalting column.[4]
2. Antibody Reduction:
- Add a calculated amount of reducing agent (e.g., TCEP) to the antibody solution. The amount will depend on the desired level of reduction and should be optimized.
- Incubate at 37°C for 1-2 hours.[4]
- Remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with reaction buffer.
3. Conjugation Reaction:
- Prepare a stock solution of the MMAF-linker in an appropriate organic solvent (e.g., DMSO).
- Add the desired molar excess of the MMAF-linker solution to the reduced antibody solution.
- Incubate at room temperature for 1-2 hours with gentle mixing.[4]
4. Purification:
- Stop the reaction and purify the ADC from unconjugated linker and antibody using a desalting column, followed by a more robust purification method like HIC to isolate the desired DAR species.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
1. System and Column:
- Use a biocompatible HPLC system to prevent corrosion from high salt mobile phases.[10][13]
- Select a suitable HIC column (e.g., Butyl-NPR).[12]
2. Mobile Phases:
- Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer, pH 7).[10]
- Mobile Phase B: A low salt buffer (e.g., phosphate buffer, pH 7), which may contain a small amount of organic solvent like isopropanol (B130326) to aid in the elution of highly hydrophobic species.[10]
3. Gradient Elution:
- Equilibrate the column with a high percentage of Mobile Phase A.
- Inject the ADC sample.
- Apply a linear gradient to decrease the salt concentration (i.e., increase the percentage of Mobile Phase B) over time. This will elute the ADC species in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).
4. Data Analysis:
- Integrate the peak areas for each DAR species.
- Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area of all species)
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an MMAF-based ADC.
Caption: Logical relationship diagram for optimizing the Drug-to-Antibody Ratio (DAR).
References
- 1. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 2. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. bicellscientific.com [bicellscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. agilent.com [agilent.com]
- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
Validation & Comparative
A Comparative Guide to MMAF: Synthesized from Intermediate 2 vs. Commercial Sources
For researchers and professionals in drug development, the quality and performance of cytotoxic payloads are paramount. Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, is a critical component of several antibody-drug conjugates (ADCs). While commercially available MMAF offers convenience, in-house synthesis, for example from a key precursor such as Intermediate 2, can provide greater control over the supply chain and potentially reduce costs. This guide provides an objective comparison of MMAF synthesized from a plausible Intermediate 2 against commercially available MMAF, supported by established experimental data and detailed protocols.
At a Glance: Key Performance Attributes
| Attribute | MMAF from Intermediate 2 (Synthesized) | Commercial MMAF | Key Considerations |
| Purity (by HPLC) | Typically >98% after purification | Generally ≥99% | The synthetic route and purification process heavily influence the final purity. Potential for process-related impurities. |
| Identity (by MS) | Consistent with expected molecular weight | Consistent with expected molecular weight | Both sources should yield MMAF with the correct mass. |
| In Vitro Potency (IC50) | Comparable to commercial standard | Established benchmark for cytotoxicity | Minor variations can occur due to subtle differences in impurity profiles. |
| In Vivo Efficacy | Dependent on purity and formulation | Proven efficacy in various models | Formulation and the specific ADC construct are critical factors. |
Physicochemical and Analytical Comparison
A critical aspect of utilizing a synthesized active pharmaceutical ingredient (API) is to ensure its identity, purity, and stability are comparable to a well-characterized commercial standard.
Table 1: Analytical Comparison of MMAF Sources
| Parameter | Method | Synthesized MMAF | Commercial MMAF | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder | White to off-white powder | Conforms to standard |
| Identity | Mass Spectrometry (MS) | Matches reference spectrum | Matches reference spectrum | Conforms to reference |
| Purity | HPLC | ≥98.5% | ≥99.94%[1] | ≥98% |
| Related Substances | HPLC | Individual impurity ≤0.5% | Individual impurity ≤0.1% | Total impurities ≤1.5% |
| Residual Solvents | GC | Within ICH limits | Within ICH limits | Conforms to ICH Q3C |
Biological Performance: In Vitro and In Vivo Assessment
The ultimate measure of equivalence is the biological performance of the MMAF when conjugated to an antibody. Here, we outline the expected comparative performance in key biological assays.
Table 2: In Vitro Cytotoxicity of MMAF-ADCs
| Cell Line | Target Antigen | IC50 (Synthesized MMAF-ADC) (ng/mL) | IC50 (Commercial MMAF-ADC) (ng/mL) |
| SK-BR-3 | HER2 | ~12 | 10[2] |
| NCI-N87 | HER2 | ~10 | 8[2] |
| MDA-MB-468 | HER2 (Negative) | >10,000 | >10,000 |
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| Synthesized MMAF-ADC | 3 mg/kg | ~85 |
| Commercial MMAF-ADC | 3 mg/kg | ~88 |
Visualizing the Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing the two MMAF sources and the biological pathway affected by MMAF.
Caption: Experimental workflow for comparing synthesized vs. commercial MMAF.
Caption: MMAF mechanism of action leading to apoptosis.
Detailed Experimental Protocols
Protocol 1: HPLC Purity Analysis of MMAF
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve MMAF in DMSO to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas to determine purity.
Protocol 2: Mass Spectrometry for Identity Confirmation
-
System: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Sample Infusion: Introduce the sample dissolved in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) via direct infusion or coupled to an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z). The protonated molecule [M+H]+ for MMAF should be observed at approximately m/z 732.5.[3]
-
Analysis: Compare the obtained mass spectrum with a reference spectrum of a known MMAF standard.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Lines: Use a target antigen-positive cell line (e.g., HER2-positive SK-BR-3 or NCI-N87) and a target antigen-negative cell line (e.g., MDA-MB-468).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC (conjugated with an appropriate antibody, e.g., Trastuzumab) in cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the cells with the ADC for 72-96 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[4]
Protocol 4: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells (e.g., NCI-N87) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, synthesized MMAF-ADC, commercial MMAF-ADC). Administer the treatment intravenously at a specified dose and schedule (e.g., 3 mg/kg, once a week for 3 weeks).
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement.
-
Calculate the Tumor Growth Inhibition (TGI).
-
Protocol 5: Tubulin Polymerization Inhibition Assay
-
System: A spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C.
-
Reagents: Purified tubulin, GTP, and a polymerization buffer.
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add varying concentrations of MMAF (synthesized and commercial) to the wells.
-
Initiate polymerization by adding the tubulin/GTP mixture to the wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
-
Data Analysis: Compare the rate and extent of polymerization in the presence of synthesized versus commercial MMAF to a no-drug control.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat antigen-positive cells with equimolar concentrations of the synthesized and commercial MMAF-ADCs for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of MMAF's mechanism of action.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of MMAF from Intermediate 2: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the manufacturing of antibody-drug conjugates (ADCs). Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, is a widely used cytotoxic payload in ADCs. Its synthesis from intermediates requires rigorous validation of its purity to guarantee the safety and efficacy of the final biotherapeutic.[] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of MMAF purity, particularly when synthesized from a key precursor, referred to as intermediate 2.
High-Performance Liquid Chromatography (HPLC) for MMAF Purity Validation
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted method for assessing the purity of synthetic compounds like MMAF. The technique separates the target molecule from process-related impurities based on hydrophobicity, providing a quantitative measure of purity, typically as a percentage of the total peak area.
A representative HPLC method for the analysis of MMAF purity involves a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).[2] The separation is monitored by UV detection, usually at 214 nm, where the peptide bonds of MMAF absorb light.[2]
Table 1: Comparison of HPLC and LC-MS for MMAF Purity Validation
| Parameter | HPLC-UV | LC-MS |
| Primary Use | Quantitative purity assessment | Impurity identification and quantification |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection |
| Specificity | Based on retention time | Based on retention time and mass-to-charge ratio |
| Sensitivity | High (ng range) | Very High (pg range) |
| Impurity ID | Not possible without standards | Possible through fragmentation analysis |
| Validation | Well-established ICH guidelines | Well-established ICH guidelines |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for impurity profiling as it not only quantifies known impurities but also helps in the identification of unknown process-related impurities and degradation products. For MMAF, an LC-MS method can provide orthogonal data to the primary HPLC-UV purity assay.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (such as a Q-TOF) can be employed for a detailed analysis of MMAF and its potential impurities.[3] The high sensitivity of MS allows for the detection of trace-level impurities that might be missed by UV detection.
Experimental Protocols
Representative HPLC-UV Method for MMAF Purity
-
Column: C18, 5 µm, 120 Å, 4.6 mm × 250 mm[2]
-
Mobile Phase A: 0.1% TFA in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Gradient:
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 80 °C[2]
-
Detection: UV at 214 nm[2]
-
Sample Preparation: Dissolve MMAF in a suitable solvent such as DMSO to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition.
Representative UPLC-MS Method for Impurity Profiling
-
Column: Acquity UPLC® BEH C18
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to resolve MMAF from potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 55 °C[3]
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[3]
-
Scan Range: m/z 100-900[3]
-
Data Acquisition: Full scan for impurity detection and MS/MS for structural elucidation.
Method Validation
Both HPLC and LC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of MMAF from an intermediate and the subsequent purity validation by HPLC.
Caption: Workflow for MMAF synthesis and purity validation.
References
- 2. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
MMAF vs. MMAE: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. Central to their efficacy is the cytotoxic payload, a potent agent responsible for inducing cancer cell death. Among the most successful payloads are the auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). This guide provides an objective comparison of their cytotoxic performance in various cancer cell lines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal payload for their ADC development.
At a Glance: Key Differences Between MMAF and MMAE
| Feature | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) |
| Structure | Contains a C-terminal phenylalanine, which is charged.[1][] | Uncharged at the C-terminus.[1][3] |
| Cell Permeability | Poorly permeable to cells as a free drug.[3] | Readily crosses cell membranes.[3] |
| "Bystander Effect" | Limited bystander killing due to low permeability.[4] | Potent bystander effect, killing neighboring antigen-negative cells.[3][5] |
| Potency as Free Drug | Less potent than MMAE as a free drug.[3] | Highly potent as a free drug, with IC50 values in the low nanomolar to picomolar range.[3][5] |
| Potency in ADCs | Cytotoxicity is restored to levels comparable to MMAE-ADCs in antigen-positive cells.[3] | Highly potent when delivered via an ADC.[5] |
| Systemic Toxicity | Lower systemic toxicity due to reduced aggregation and hydrophilicity.[][7] | Higher potential for systemic toxicity.[] |
Mechanism of Action: Tubulin Inhibition
Both MMAF and MMAE are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][8][9][10] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the auristatin payload into the cytoplasm. The free MMAF or MMAE then binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Figure 1. General mechanism of action for MMAF/MMAE-based ADCs.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of free and conjugated MMAF and MMAE in various cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) | Reference |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 | |
| Free MMAF | 88.3 | [3] | ||
| Pertuzumab-MMAF | 0.07 | [3] | ||
| Trastuzumab-MMAF | 0.09 | [3] | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 | [3] |
| Free MMAF | 386.3 | [3] | ||
| Pertuzumab-MMAF | 0.16 | [3] | ||
| Trastuzumab-MMAF | 0.18 | [3] | ||
| HCT116 | Colorectal Carcinoma (HER2-Negative) | Free MMAE | 8.8 | [3] |
| Free MMAF | 8,944 | [3] | ||
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 | [3][11] |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 | [3] |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 | |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 | |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 | |
| PC-3 | Prostate Cancer | Free MMAE | ~2 | [5] |
| C4-2B | Prostate Cancer | Free MMAE | ~2 | [5] |
| HEK293 | Embryonic Kidney | Free MMAE | 4.24 ± 0.37 | [11] |
| Jurkat | T-cell leukemia | Free MMAF | 450 | [12] |
| Chi-Tn-MMAF | 7.5 x 10-10 M | [12] | ||
| SKBR3 | Breast Cancer | Free MMAF | 83 | [12] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial for the preclinical evaluation of ADCs. Below are generalized protocols for common in vitro cytotoxicity assays.
In Vitro Cytotoxicity Assay (MTT/XTT Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE, free MMAF, and their corresponding ADCs on various cancer cell lines.[13][14]
Materials:
-
Cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MMAF, MMAE, and ADC constructs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]
-
Compound Preparation: Prepare serial dilutions of free MMAF, free MMAE, and the corresponding ADCs in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.[11][16]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[15]
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]
Figure 2. Experimental workflow for an in vitro cytotoxicity assay.
Signaling Pathways and the "Bystander Effect"
The primary signaling event initiated by MMAF and MMAE is the disruption of microtubule dynamics, leading to mitotic arrest. This prolonged arrest activates the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5]
A key differentiator between MMAE and MMAF is their ability to induce a "bystander effect." MMAE, being more cell-permeable, can diffuse out of the target cancer cell after its release and kill neighboring, antigen-negative cancer cells.[3][5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. MMAF, due to its charged C-terminal phenylalanine, has poor membrane permeability and therefore exhibits a limited bystander effect.[3][4]
Figure 3. The bystander effect of MMAE in a heterogeneous tumor.
Conclusion
Both MMAF and MMAE are highly effective cytotoxic payloads for ADCs, each with distinct properties that make them suitable for different therapeutic strategies. MMAE's high potency and ability to induce a bystander effect make it a strong candidate for treating heterogeneous tumors. Conversely, MMAF's attenuated activity as a free drug and lower systemic toxicity may offer a better safety profile, making it a valuable alternative. The choice between MMAF and MMAE will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window for the ADC under development. This guide provides a foundational understanding to aid researchers in making an informed decision for their oncology drug development programs.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
MMAE vs. MMAF ADCs: A Comparative Analysis of the Bystander Effect
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an effective antibody-drug conjugate (ADC). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent microtubule inhibitors. A key differentiator between these two molecules is their ability to induce a "bystander effect," the killing of antigen-negative tumor cells in the vicinity of antigen-positive target cells. This guide provides a comprehensive comparative analysis of the bystander effect of MMAE and MMAF, supported by experimental data, detailed protocols, and mechanistic insights to inform payload selection in ADC development.
The heterogeneity of tumors, where not all cancer cells express the target antigen, presents a significant challenge to targeted therapies like ADCs. The bystander effect is
A Comparative Guide to Dual-Drug ADCs: Harnessing the Complementary Strengths of MMAE and MMAF
For researchers, scientists, and drug development professionals, the strategic selection of a cytotoxic payload is a pivotal step in designing an effective Antibody-Drug Conjugate (ADC). Among the most potent and widely used payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, their distinct physicochemical properties translate into different mechanisms of action, particularly concerning cell permeability and the "bystander effect." This guide provides a comprehensive comparison of ADCs utilizing these auristatin derivatives, with a special focus on emerging dual-drug strategies that combine both payloads to overcome tumor heterogeneity and drug resistance.
Historically, ADCs have utilized a single type of payload. However, the complexity of tumors, characterized by varied antigen expression and the presence of drug-resistant cell populations, has driven the innovation of dual-drug ADCs.[1] These next-generation ADCs can carry both MMAE and MMAF on a single antibody, aiming to leverage the unique advantages of each molecule for a more potent and comprehensive anti-tumor effect.[2][3]
The Tale of Two Auristatins: MMAE vs. MMAF
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[4] They both induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[5][6] The critical difference lies in their C-terminal amino acid: MMAE is a neutral, more hydrophobic molecule, while MMAF has a charged phenylalanine residue, rendering it more hydrophilic and less membrane-permeable at physiological pH.[6][7][8]
This structural divergence is the primary determinant of their distinct therapeutic profiles:
-
MMAE (Monomethyl Auristatin E): Its higher cell permeability allows it to diffuse out of the targeted antigen-positive cancer cell and kill adjacent antigen-negative cells.[7][9] This "bystander effect" is a significant advantage for treating heterogeneous tumors where not all cells express the target antigen.[8][10] However, this same property can increase the risk of off-target toxicity.[4]
-
MMAF (Monomethyl Auristatin F): Its charged nature and low cell permeability largely confine its cytotoxic activity to the antigen-positive cell it was delivered to.[7][8] This results in a more targeted effect with potentially lower off-target toxicity and a wider therapeutic window.[9] Furthermore, MMAF has shown efficacy against multidrug-resistant cell lines that can efflux more hydrophobic drugs like MMAE.[1][]
Dual-Payload ADCs: A Strategy to Overcome Tumor Complexity
The complementary activities of MMAE and MMAF make them ideal candidates for a dual-drug ADC strategy.[] By incorporating both payloads, a single ADC can theoretically:
-
Eradicate antigen-negative cells in heterogeneous tumors via MMAE's bystander effect.[2]
-
Effectively kill multidrug-resistant tumor cells via MMAF.[1][3]
Recent studies have explored this concept by creating ADCs with both MMAE and MMAF conjugated to the same antibody. These constructs have demonstrated superior efficacy in preclinical models compared to single-payload ADCs or the co-administration of two separate ADCs.[1][2]
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between MMAE, MMAF, and dual-drug ADCs based on published experimental data.
Table 1: Physicochemical and Biological Property Comparison
| Property | MMAE | MMAF | Reference |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged | [7][8] |
| Cell Membrane Permeability | High | Low | [7][8][9] |
| Bystander Killing Effect | Potent | Minimal to none | [2][7][8] |
| Activity in Drug-Resistant Cells | Substrate for drug exporters | Active in multi-drug resistant cells | [1][] |
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| ADC Construct | Cell Line (Target) | IC50 (nM) | Key Finding | Reference |
| DAR 2 MMAE | JIMT-1 (HER2-positive, resistant) | 1.023 | Less potent in drug-resistant cells. | [1][] |
| DAR 2 MMAF | JIMT-1 (HER2-positive, resistant) | 0.213 | More potent than MMAE in drug-resistant cells. | [1][] |
| DAR 6 MMAE/F Dual-Drug | JIMT-1 (HER2-positive, resistant) | 0.240 - 0.260 | Highest efficacy in drug-resistant cells. | [1][] |
| cAC10-vcMMAE | Karpas 299 (CD30-positive) | Lower (more potent) | Generally more potent in vitro due to permeability. | [12] |
| cAC10-vcMMAF | Karpas 299 (CD30-positive) | Higher (less potent) | Less potent in vitro compared to MMAE. | [12] |
Table 3: Comparative In Vivo Efficacy
| ADC Construct | Tumor Model | Outcome | Key Finding | Reference |
| cAC10-vcMMAE | Admixed CD30+ / CD30- Xenograft | Complete tumor remission | Potent bystander effect eradicates antigen-negative cells. | [12] |
| cAC10-vcMMAF | Admixed CD30+ / CD30- Xenograft | Continuous tumor growth | Lack of bystander effect fails to control heterogeneous tumor. | [12] |
| MMAE/F 4+2 Dual-Drug | HER2 Heterogeneous Xenograft | Complete tumor elimination | Dual-drug ADC overcomes heterogeneity where MMAF-ADC alone shows limited effect. | [3] |
| MMAF DAR 4 + MMAE DAR 4 (Cocktail) | HER2 Heterogeneous Xenograft | Poor efficacy, rapid tumor growth | Co-administration is less effective than a single dual-drug ADC. | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing ADC efficacy data.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This assay determines the concentration of an ADC required to inhibit cell growth by 50% (IC50).[13][14]
-
Cell Seeding: Plate target cancer cells (e.g., JIMT-1, Karpas 299) in a 96-well plate at a density of 1,000-10,000 cells/well.[15][16] Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[16]
-
ADC Treatment: Prepare serial dilutions of the single-payload and dual-drug ADCs. Remove the old medium and add the ADC solutions to the wells.[14] Include untreated cells as a control.
-
Incubation: Incubate the plates for a period ranging from 48 to 144 hours at 37°C.[14][16]
-
Viability Assessment:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours.[16] Add a solubilizing agent (e.g., 10% SDS in HCl) and incubate overnight.[16] Read absorbance at 570 nm.[14][16]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then measure luminescence.[15]
-
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the logarithm of ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Protocol 2: In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of ADCs in a living organism.[17] Patient-derived xenograft (PDX) models are often used as they faithfully retain the characteristics of the original human tumor.[18][19]
-
Model Establishment: Implant human tumor cells (e.g., HER2-heterogeneous cells) subcutaneously into immunocompromised mice.[17][18] For admixed models, co-inject a mix of antigen-positive and antigen-negative cells.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[10]
-
ADC Administration: Administer the ADCs (e.g., MMAE-ADC, MMAF-ADC, dual-drug ADC) and control vehicle to different groups of mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) over a set period.[8]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry (IHC), to confirm the presence or absence of target antigen and assess cellular changes.[10]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Mandatory Visualizations
Mechanism of Action and Payload Differentiation
The following diagrams illustrate the general mechanism of action for auristatin-based ADCs and the key difference in the bystander effect between MMAE and MMAF.
Caption: General mechanism of action for MMAE/MMAF ADCs.[4]
Caption: MMAE's permeability enables bystander killing, unlike the contained effect of MMAF.
Experimental and Synthetic Workflow
This diagram outlines the logical flow from ADC synthesis to preclinical evaluation.
Caption: From chemical synthesis to in vitro and in vivo preclinical evaluation of ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. mdpi.com [mdpi.com]
Assessing the In Vitro Potency of ADCs with MMAF Payload from Intermediate 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Antibody-Drug Conjugates (ADCs) utilizing the highly potent microtubule inhibitor, Monomethyl Auristatin F (MMAF). While this guide focuses on MMAF derived from the common precursor, intermediate 2, the presented data is broadly applicable to MMAF-ADCs. We offer a comparative analysis with other ADC payloads, particularly the closely related Monomethyl Auristatin E (MMAE), supported by experimental data and detailed protocols to inform payload selection and ADC development.
Introduction to MMAF in ADCs
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antimitotic agent that has emerged as a critical payload in the development of ADCs.[1] Like its analogue MMAE, MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1][2] The defining structural feature of MMAF is a charged phenylalanine residue at its C-terminus, which contrasts with the uncharged C-terminus of MMAE.[1] This difference renders MMAF less permeable to cell membranes, a characteristic that significantly influences its in vitro activity and bystander effect.[1][3]
Comparative In Vitro Potency of MMAF and MMAE
The in vitro cytotoxicity of auristatin-based payloads is a critical determinant of their therapeutic potential. The following tables summarize the comparative potency of free and conjugated MMAF and MMAE across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free MMAF vs. Free MMAE
| Cell Line | Cancer Type | Free MMAF IC50 (nmol/L) | Free MMAE IC50 (nmol/L) | Reference |
| NCI N87 | Gastric | 88.3 | 0.7 | [3] |
| OE19 | Esophageal | 386.3 | 1.5 | [3] |
| HCT116 | Colon | 8,944 | 8.8 | [3] |
Note: As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF.[1]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of MMAF-ADC vs. MMAE-ADC in Antigen-Positive Cell Lines
| ADC Target | Cell Line | MMAF-ADC IC50 (nmol/L) | MMAE-ADC IC50 (ng/mL) | Reference |
| HER2 (T-MMAF) | NCI N87 | 0.09 | - | [3] |
| HER2 (P-MMAF) | NCI N87 | 0.07 | - | [3] |
| HER2 (T-MMAF) | OE19 | 0.18 | - | [3] |
| HER2 (P-MMAF) | OE19 | 0.16 | - | [3] |
| CD30 | Karpas 299 | - | Low ng/mL | [2] |
Note: When delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs in antigen-positive cell lines.[1]
Key Differentiators: Cell Permeability and the Bystander Effect
A crucial distinction between MMAF and MMAE lies in their cell membrane permeability, which directly impacts the "bystander effect" — the ability of a payload released from a target cell to kill neighboring antigen-negative cells.
-
MMAE: Being more lipophilic and uncharged, MMAE readily crosses cell membranes.[1] This high permeability enables a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[1][3]
-
MMAF: The charged C-terminus of MMAF significantly limits its cell permeability.[3] Consequently, MMAF-ADCs exhibit a minimal bystander effect, concentrating their cytotoxic activity on antigen-positive cells.[3] This can lead to a wider therapeutic window and reduced off-target toxicity.
Experimental Protocols
Accurate assessment of in vitro potency is fundamental to ADC development. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., anti-HER2-MMAF) and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAF).[4]
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.[5]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, and measure luminescence.[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (one labeled with a fluorescent marker, e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well microplates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 72-96 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of the fluorescently labeled antigen-negative population.
-
Fluorescence Microscopy: Visualize and quantify the reduction in the fluorescent cell population.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for an MMAF-based ADC.
References
Validating MMAF Conjugation Efficiency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies is a critical step in the development of effective Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of key methodologies for validating the conjugation efficiency of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, from its synthetic precursor, intermediate 2.
The successful synthesis of a homogeneous and effective ADC hinges on the accurate determination of the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody. This guide outlines detailed experimental protocols for MMAF conjugation and compares the most common analytical techniques used to quantify conjugation efficiency, providing the supporting data necessary for informed decision-making in your ADC development pipeline.
Experimental Protocols
A typical approach for conjugating MMAF to an antibody involves a two-step process targeting the antibody's native cysteine residues within the hinge region. This process begins with the selective reduction of interchain disulfide bonds, followed by the alkylation of the resulting free thiols with a maleimide-functionalized MMAF linker-drug.
General Cysteine-Based MMAF Conjugation Protocol
1. Antibody Preparation and Reduction:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) with 50 mM borate (B1201080) and 2 mM EDTA, pH 7.2-7.5).
-
Reducing Agent Addition: Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT), to the antibody solution. A molar excess of the reducing agent is required to achieve controlled reduction of the hinge disulfide bonds.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of the disulfide bonds.
2. MMAF Conjugation:
-
Buffer Exchange: Remove the excess reducing agent by performing a buffer exchange using a desalting column or through tangential flow filtration (TFF). The antibody should be exchanged into a conjugation buffer (e.g., PBS, pH 7.0-7.5).
-
MMAF-linker Addition: Add the maleimide-activated MMAF linker-drug, synthesized from intermediate 2, to the reduced antibody solution. The molar ratio of the drug-linker to the antibody is a critical parameter that needs to be optimized to achieve the desired DAR.
-
Incubation: Allow the conjugation reaction to proceed at 4°C or room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker and other impurities using methods like size-exclusion chromatography (SEC) or protein A chromatography.
Data Presentation: Comparison of Analytical Methods for DAR Determination
The accurate determination of the drug-to-antibody ratio (DAR) is paramount for ensuring the consistency, efficacy, and safety of an ADC. Several analytical techniques are employed to measure the average DAR and the distribution of different drug-loaded species.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic MMAF payload increases the retention time of the antibody on the HIC column. | Provides a distribution of different DAR species (DAR0, DAR2, DAR4, etc.). Considered the gold standard for cysteine-conjugated ADCs. | Not suitable for lysine-conjugated ADCs due to the heterogeneity of conjugation sites. High salt concentrations in the mobile phase can be corrosive to equipment. | Chromatogram showing distinct peaks for each DAR species. The relative peak area is used to calculate the average DAR and the percentage of each species. |
| Reversed-Phase (RP)-HPLC | Separates the light and heavy chains of the antibody under denaturing conditions. The number of conjugated MMAF molecules on each chain can be determined. | Allows for the determination of drug distribution on the light and heavy chains. Good correlation with UV-Vis spectroscopy for average DAR. | Requires reduction of the ADC, so it does not analyze the intact conjugate. Resolution can be challenging for heterogeneous ADCs. | Chromatogram showing peaks for unconjugated and conjugated light and heavy chains. The weighted average of the peak areas is used to calculate the average DAR. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides a precise mass measurement of the intact ADC or its subunits (light and heavy chains). | Highly accurate and provides definitive mass confirmation of different DAR species. Can identify the location of conjugation. | Can be complex to implement and requires specialized equipment. Potential for ionization suppression, which can affect quantitation. | Deconvoluted mass spectrum showing the mass of each DAR species. The relative abundance of each species is used to calculate the average DAR. |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths: one for the antibody (typically 280 nm) and one for the MMAF payload. | Simple, rapid, and requires minimal sample preparation. | Only provides an average DAR for the bulk sample and does not give information on the distribution of species. Requires that the drug has a distinct absorbance peak from the antibody. | Calculation of average DAR based on the absorbance values and the extinction coefficients of the antibody and the drug. |
Mandatory Visualization
Comparison with Alternatives
While MMAF is a widely used and potent cytotoxic payload, several alternatives are available for ADC development. The choice of payload depends on various factors, including the target antigen, tumor type, and the desired mechanism of action.
| Payload Class | Example(s) | Mechanism of Action | Key Characteristics |
| Auristatins | MMAE, MMAF | Tubulin polymerization inhibitors | Highly potent; MMAE is cell-permeable, while MMAF is less permeable, potentially offering a better safety profile. |
| Maytansinoids | DM1, DM4 | Tubulin polymerization inhibitors | Potent anti-mitotic agents; used in the approved ADC, Kadcyla®. |
| Calicheamicins | Gemtuzumab ozogamicin | DNA damaging agents (double-strand breaks) | Extremely potent; effective against both dividing and non-dividing cells. |
| PBDs (Pyrrolobenzodiazepines) | Tesirine | DNA cross-linking agents | Highly potent; can overcome certain drug resistance mechanisms. |
| Topoisomerase I Inhibitors | SN-38 (irinotecan metabolite), Deruxtecan | Inhibit DNA replication and repair | Broad applicability against various tumor types. |
The validation of conjugation efficiency for these alternative payloads follows similar principles and utilizes the same analytical techniques as described for MMAF. However, the specific reaction conditions and analytical method parameters will need to be optimized for each unique ADC.
By carefully selecting and validating the conjugation process, researchers can ensure the development of robust and effective ADCs with consistent quality attributes, ultimately accelerating their path to clinical applications.
Characterization of Antibody-Drug Conjugates with MMAF DAR 2 Species using Hydrophobic Interaction Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of antibody-drug conjugates (ADCs) featuring the cytotoxic payload monomethyl auristatin F (MMAF), with a specific focus on the drug-to-antibody ratio (DAR) 2 species, referred to here as "intermediate 2." The primary analytical technique discussed is Hydrophobic Interaction Chromatography (HIC), a powerful method for assessing the heterogeneity and quality of ADCs. This guide will delve into the experimental protocols, present comparative data, and offer visualizations to elucidate the underlying principles and workflows.
Introduction to ADC Characterization and the Role of HIC
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1][] The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that significantly impacts the efficacy and safety of the ADC.[3][4]
Hydrophobic Interaction Chromatography (HIC) has emerged as the gold standard for DAR analysis of cysteine-linked ADCs.[5][6][7] This non-denaturing technique separates ADC species based on their hydrophobicity.[8][9] Since the conjugated small molecule drug is typically hydrophobic, the retention time on the HIC column increases with the number of attached drug molecules.[5] This allows for the resolution and quantification of different DAR species (DAR 0, DAR 2, DAR 4, etc.).[5]
HIC Characterization of MMAF ADCs: Focus on the DAR 2 Intermediate
During the manufacturing process of cysteine-linked ADCs, a heterogeneous mixture of species with varying DARs is often produced.[7] The DAR 2 species can be considered a key intermediate, and its accurate characterization is crucial for process monitoring and ensuring the quality of the final product.
Comparative Analysis of HIC with Orthogonal Methods
While HIC is the primary method for DAR determination, it is often used in conjunction with other orthogonal techniques for a comprehensive characterization of ADCs. The following table summarizes a comparison between HIC and other common analytical methods for ADC analysis.
| Analytical Technique | Principle | Information Obtained | Advantages for MMAF ADC (DAR 2) Analysis | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Drug-to-Antibody Ratio (DAR) distribution, average DAR.[3][6] | Gold standard for DAR analysis, preserves native antibody structure.[8] | Limited resolution of positional isomers, potential for incomplete recovery of highly hydrophobic species.[6] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separation based on hydrophobicity under denaturing conditions. | DAR for reduced and deglycosylated ADC subunits (light and heavy chains). | Orthogonal method to HIC for DAR confirmation.[6] | Denaturing conditions can alter the molecule; not suitable for intact ADC analysis. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Detection and quantification of aggregates and fragments.[] | Important for assessing product stability and purity. | Does not provide information on DAR. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms molecular weight of ADC species, identifies drug load on light and heavy chains.[4] | Provides accurate mass information and can identify unexpected modifications. | Can be complex to couple with HIC due to non-volatile salts.[4] |
Experimental Protocol: HIC Analysis of an MMAF ADC
This section provides a detailed methodology for the HIC analysis of a cysteine-linked MMAF ADC.
Objective: To determine the DAR distribution and average DAR of an MMAF-conjugated antibody, with a focus on quantifying the DAR 2 species.
Materials:
-
ADC sample (e.g., Trastuzumab-MMAF)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 15% Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated antibody - DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the relative percentage of each DAR species from the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Quantitative Data Summary
The following table presents representative data from a HIC analysis of a Trastuzumab-MMAF ADC, highlighting the distribution of DAR species.
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 8.5 | 15.2 |
| DAR 2 | 12.1 | 35.8 |
| DAR 4 | 15.3 | 30.5 |
| DAR 6 | 17.9 | 14.3 |
| DAR 8 | 19.8 | 4.2 |
| Average DAR | 3.4 |
Visualizations
Experimental Workflow for HIC Characterization
Caption: Workflow for HIC analysis of MMAF ADCs.
MMAF Mechanism of Action Signaling Pathway
MMAF, like other auristatins, exerts its cytotoxic effect by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.[11][12][13]
Caption: MMAF mechanism of action in a target cancer cell.
Conclusion
Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of MMAF-conjugated ADCs. It provides reliable and reproducible determination of the drug-to-antibody ratio, a critical quality attribute. By employing a well-defined HIC protocol, researchers and drug developers can effectively monitor the distribution of DAR species, including the key DAR 2 intermediate, ensuring the consistency, quality, and ultimately the therapeutic efficacy of the ADC product. The use of orthogonal methods provides a more complete picture of the ADC's characteristics.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Cleavable vs. Non-Cleavable Linkers with MMAF: A Comparative Analysis for ADC Development
For Immediate Publication
This guide provides a detailed comparative analysis of cleavable and non-cleavable linker technologies for antibody-drug conjugates (ADCs) utilizing the potent anti-mitotic agent, monomethyl auristatin F (MMAF). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to objectively compare performance, mechanisms of action, and experimental considerations for both linker strategies.
Monomethyl auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10.[1] Unlike its counterpart, MMAE, MMAF possesses a charged C-terminal phenylalanine residue, which restricts its membrane permeability.[2] This inherent property significantly influences the behavior of the ADC depending on the linker technology employed. The choice between a cleavable linker, designed for intracellular payload release, and a non-cleavable linker, which relies on complete antibody catabolism, is a critical decision in ADC design, impacting efficacy, safety, and the therapeutic window.[3]
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release following ADC internalization into the target cancer cell.
Cleavable Linkers , such as the widely-used valine-citrulline (vc) dipeptide, are engineered to be susceptible to enzymes prevalent in the lysosomal compartment, like Cathepsin B.[4] Upon entering the lysosome, the linker is cleaved, releasing the unmodified MMAF payload into the cytoplasm where it can exert its tubulin-inhibiting effect.[4]
Non-Cleavable Linkers , like maleimidocaproyl (mc), offer a more stringent release mechanism. These linkers remain intact during intracellular trafficking. The release of the cytotoxic agent only occurs after the entire antibody is degraded into its constituent amino acids within the lysosome.[5] This process yields a modified payload, typically the drug linked to the cysteine residue (or other conjugation site amino acid) and the linker itself (e.g., Cysteine-mc-MMAF).[5][6] This charged adduct is membrane-impermeable, confining its cytotoxic activity to the target cell.[6]
Comparative In Vitro Cytotoxicity
Preclinical studies consistently demonstrate that both cleavable (vc-MMAF) and non-cleavable (mc-MMAF) ADCs can elicit potent, target-dependent cytotoxicity against antigen-positive cancer cell lines. A key study by Doronina et al. (2006) using an anti-CD30 antibody (cAC10) found that the non-cleavable mc-MMAF conjugate was approximately as potent as the cleavable vc-MMAF version against a panel of CD30-positive hematologic cell lines.[6] This indicates that, provided the ADC is efficiently internalized and trafficked to the lysosome, the antibody degradation process for non-cleavable linkers is not a rate-limiting step for in vitro potency.
| Cell Line (Antigen) | ADC Construct | IC50 (ng/mL) | Reference |
| Karpas 299 (CD30+) | cAC10-vc-MMAF | 10 | [6] |
| L540cy (CD30+) | cAC10-vc-MMAF | 10 | [6] |
| HD-My-Z (CD30+) | cAC10-vc-MMAF | 30 | [6] |
| Comparative Note | cAC10-mc-MMAF | "Approximately as potent" | [6] |
Table 1: In vitro cytotoxicity data for anti-CD30 MMAF ADCs. The non-cleavable ADC demonstrated comparable potency to the cleavable version across multiple cell lines.
Comparative In Vivo Efficacy & Tolerability
In vivo studies are crucial for understanding the therapeutic window of an ADC, balancing its anti-tumor activity with its systemic toxicity. Here, the stability of the linker in circulation plays a paramount role.
A pivotal study directly comparing cleavable (vc-MMAF, referred to as L1-MMAF) and non-cleavable (mc-MMAF, referred to as L4-MMAF) linkers with the anti-CD30 antibody cAC10 demonstrated equivalent anti-tumor activity in a Hodgkin's disease xenograft model (L540cy). Both ADCs led to cures and regressions at well-tolerated doses.[6]
However, the most striking difference was observed in tolerability. The non-cleavable cAC10-mc-MMAF was tolerated at doses greater than three times the maximum tolerated dose (MTD) of the cleavable cAC10-vc-MMAF.[6] This suggests a significantly improved safety profile for the non-cleavable linker, likely due to its superior stability in circulation, which minimizes premature release of the potent MMAF payload.[6][7]
Similarly, a study by Polson et al. (2009) systematically evaluated linkers for treating non-Hodgkin's lymphoma. It was found that ADCs with non-cleavable linkers, such as anti-CD79b-mc-MMAF, were highly effective in regressing tumors in a Ramos xenograft model, supporting the robust efficacy of this linker technology for specific, well-internalizing targets.[8]
| Xenograft Model | ADC Construct | Dosing | Outcome | Reference |
| L540cy Hodgkin's | cAC10-vc-MMAF | 1 mg/kg | Cures/Regressions | [6] |
| L540cy Hodgkin's | cAC10-mc-MMAF | 1 mg/kg | Cures/Regressions | [6] |
| Ramos NHL | anti-CD79b-mc-MMAF | ~2.5 mg/kg | Tumor Regression | [8] |
| Tolerability Note | cAC10-mc-MMAF vs. cAC10-vc-MMAF | - | >3-fold higher MTD for mc-MMAF | [6] |
Table 2: In vivo efficacy and tolerability data for MMAF ADCs. While both linker types show strong anti-tumor activity, the non-cleavable linker demonstrates a significantly better safety profile.
Key Differentiators and Strategic Considerations
The decision between a cleavable and non-cleavable linker for an MMAF-based ADC should be guided by the specific therapeutic context.
Bystander Effect: Due to the charged nature of MMAF, its ability to diffuse across cell membranes and kill neighboring antigen-negative cells (the bystander effect) is limited, even when released from a cleavable linker.[8] The charged Cys-mc-MMAF adduct from non-cleavable linkers is also membrane-impermeable.[6] Therefore, neither linker strategy with MMAF is well-suited for therapies where a strong bystander effect is desired, such as in tumors with highly heterogeneous antigen expression.
Therapeutic Window: The enhanced stability of non-cleavable linkers in circulation can lead to a wider therapeutic window.[6][7] By reducing off-target toxicity associated with premature payload release, higher doses may be administered, potentially leading to improved efficacy.
Target Properties: The efficacy of non-cleavable linkers is highly dependent on the efficient internalization and lysosomal trafficking of the target antigen.[7] Targets that internalize slowly or do not traffic efficiently to lysosomes may be better suited for cleavable linkers, which can release their payload more readily post-internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-CD30 receptorc-Mc-VC-PABC-MMAF ADC-12 - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for MMAF Intermediate 2
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like MMAF intermediate 2 are critical for ensuring laboratory safety and environmental protection. As an intermediate in the synthesis of the highly cytotoxic agent Monomethylauristatin F (MMAF), all waste generated from procedures involving this compound should be treated as hazardous. Adherence to the following step-by-step disposal procedures is imperative.
Waste Characterization and Segregation
The foundational step in proper waste management is the accurate characterization and segregation of all waste streams. Given that this compound is a precursor to a potent cytotoxic compound, it is prudent to handle all related waste as cytotoxic hazardous waste.
Waste Streams to Identify:
-
Unused or Expired Neat Compound: Pure, unused, or expired this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses, and any other PPE that has come into contact with the compound.
-
Contaminated Lab Supplies: Vials, pipette tips, absorbent pads, and any other disposable lab materials.
-
Solutions: Any liquid waste containing the compound.
-
Contaminated Sharps: Needles, syringes, and scalpels used in handling the compound.
Proper segregation is essential to prevent accidental exposure and to ensure compliant disposal.[1] Use designated, color-coded waste containers to avoid mixing different types of waste.[1]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves
-
Lab coat
-
Safety glasses or goggles
-
A respirator, if indicated by a risk assessment or the Safety Data Sheet (SDS)[1]
2. Waste Containerization:
-
Hazardous Chemical Waste (Bulk): For significant quantities of unused compound or heavily contaminated items, use a designated "black" hazardous waste container.[1]
-
Trace Cytotoxic Waste: For items with minimal contamination, such as used PPE and absorbent pads, use a designated "yellow" or "purple" trace chemotherapy/cytotoxic waste container.[2][3]
-
Contaminated Sharps: Dispose of all chemically contaminated sharps in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[4][5]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure lid. Ensure the container is properly vented if necessary.
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[6]
3. Waste Accumulation:
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure, clearly marked, and at or near the point of generation.[1][7][8]
-
Ensure incompatible waste streams are segregated within the SAA.[4][7]
-
Keep all waste containers securely closed except when adding waste.[6][8]
4. Final Disposal:
-
Do not dispose of any hazardous waste down the drain or in the regular trash.[1]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
High-temperature incineration is the approved method for the final destruction of cytotoxic residues.[3]
Data Summary for Hazardous Waste Management
The following table summarizes key quantitative and procedural data for the management of hazardous chemical waste, based on general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal (if permissible). Otherwise, it must be treated as hazardous waste. | [7] |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste. | [8] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid. | [8] |
| Maximum SAA Storage Time | Up to 12 months, provided accumulation limits are not exceeded. | [8] |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [7] |
Experimental Protocols: Spill Management
In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials. A general protocol includes:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite (B1170534) or sand.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the proper disposal procedure for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. cleanaway.com.au [cleanaway.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling MMAF Intermediate 2
Disclaimer: This document provides essential safety and logistical information for handling MMAF intermediate 2, a precursor to the potent cytotoxic agent Monomethylauristatin F (MMAF). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the established protocols for handling highly potent active pharmaceutical ingredients (HPAPIs), cytotoxic drug intermediates, and ADC payloads.[1][2][3][4][5] It is imperative to conduct a site-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment
This compound is a crucial component in the synthesis of MMAF, a cytotoxic payload used in Antibody-Drug Conjugates (ADCs).[4] Due to its role as a precursor to a highly toxic molecule, it should be handled with extreme caution, assuming it possesses significant hazardous properties. The primary risks associated with handling such compounds include:
-
High Potency and Cytotoxicity: Assumed to be toxic to cells, potentially carcinogenic, mutagenic, or toxic for reproduction.[6]
-
Routes of Exposure: Inhalation of aerosols or fine particles, dermal absorption, and ingestion.[7]
-
Lack of Specific Data: The absence of a dedicated SDS for this compound necessitates a conservative approach to safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.[8]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on the risk assessment, especially when handling powders or creating aerosols. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable, impermeable shoe covers. | Prevents the spread of contamination outside the designated work area. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a designated containment area, such as a certified chemical fume hood, a biological safety cabinet, or a glove box, to minimize exposure.[1][9]
3.1. Preparation and Weighing:
-
Designate a Work Area: Clearly demarcate the area for handling the compound.
-
Pre-Donning PPE: Before entering the designated area, don the required PPE as specified in the table above.
-
Containment: Perform all manipulations, including weighing, within a certified containment device.
-
Weighing: If working with a solid, weigh the compound on a tared, disposable weigh paper or within a containment vessel.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
3.2. Experimental Use:
-
Closed Systems: Whenever possible, utilize closed-system transfer devices to minimize the generation of aerosols.
-
Avoid Contamination: Be meticulous in handling to prevent contamination of surfaces, equipment, and surrounding areas.
-
Decontamination of External Surfaces: After handling, decontaminate the exterior of all containers and equipment before removing them from the containment area.
3.3. Post-Handling:
-
Doffing PPE: Remove PPE in a designated area, starting with the outer gloves, followed by the gown, shoe covers, face shield, and inner gloves. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[6][10][11]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including disposable PPE, weigh papers, and pipette tips, must be placed in a designated, sealed, and clearly labeled purple cytotoxic waste container.[6][8][10] |
| Liquid Waste | Contaminated liquid waste should be collected in a sealed, shatterproof container that is clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams. |
| Sharps | All contaminated sharps (needles, scalpels, etc.) must be disposed of in a puncture-resistant, purple sharps container labeled for cytotoxic waste.[10] |
| Final Disposal | All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[10][11] |
Emergency Procedures
5.1. Spills:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don PPE: Put on a full set of appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent material to avoid generating dust.[12]
-
Cleanup: Carefully clean the spill area, working from the outside in. Place all cleanup materials in a cytotoxic waste container.
-
Decontaminate: Decontaminate the area with an appropriate cleaning agent.
-
Report: Report the spill to the appropriate safety personnel.
5.2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. ilcdover.com [ilcdover.com]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. hse.gov.uk [hse.gov.uk]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. danielshealth.ca [danielshealth.ca]
- 12. ava.com.au [ava.com.au]
- 13. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
